Cbz-Phe-(Alloc)Lys-PAB-PNP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H43N5O11 |
|---|---|
分子量 |
781.8 g/mol |
IUPAC 名称 |
[4-[[1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C41H43N5O11/c1-2-25-54-39(49)43-24-10-9-15-36(37(42)47)45(32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53)38(48)35(26-29-11-5-3-6-12-29)44-40(50)55-27-30-13-7-4-8-14-30/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H2,42,47)(H,43,49)(H,44,50) |
InChI 键 |
ZDMMWLUQPVUZQI-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Function of Cbz-Phe-(Alloc)Lys-PAB-PNP in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the functionality and application of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker system in the design and development of Antibody-Drug Conjugates (ADCs). This advanced linker system is integral to the targeted delivery and controlled release of potent cytotoxic agents to cancer cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.
Core Function and Mechanism of Action
This compound is a cleavable linker designed for the covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb). Its primary function is to ensure the stable circulation of the ADC in the bloodstream and to facilitate the specific release of the payload within the target cancer cells. This is achieved through a multi-component system, each with a distinct role:
-
Cbz (Carboxybenzyl): An N-terminal protecting group for the Phenylalanine residue. It is a standard protecting group in peptide synthesis.
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that serves as the recognition and cleavage site for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment.[1]
-
(Alloc)Lys (Allyloxycarbonyl-Lysine): The Lysine (B10760008) residue's side chain is protected by an Alloc (allyloxycarbonyl) group. This protecting group is orthogonal to many other protecting groups used in peptide synthesis and can be selectively removed under mild conditions using a palladium catalyst, allowing for site-specific payload conjugation.[2][3][4]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload.[5][6]
-
PNP (p-nitrophenyl carbonate): An activated carbonate that serves as a reactive handle for conjugation to an amine-containing payload, forming a stable carbamate (B1207046) linkage.[5][7]
The overall mechanism of action begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization via receptor-mediated endocytosis.[8][9][10] The ADC is then trafficked to the lysosome, where the acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the Phe-Lys bond.[8][11] This cleavage event triggers the self-immolation of the PAB spacer, releasing the active payload into the cytoplasm to exert its cytotoxic effect.[5][6]
Quantitative Data
The performance of an ADC is critically dependent on the properties of its linker-payload system. Below is a summary of key quantitative data related to the this compound linker and commonly associated payloads.
| Parameter | Linker/Payload | Value | Significance | Reference(s) |
| Cleavage Kinetics | Phe-Lys by Cathepsin B | Half-life of 8 minutes | Demonstrates rapid payload release upon reaching the lysosome. | [6] |
| Plasma Stability | Phe-Lys Linker | Substantially less stable than Val-Cit linker in human plasma | Suggests a potential for premature payload release in circulation, which could lead to off-target toxicity. This is a critical consideration in ADC design. | [5][6] |
| Cytotoxicity (IC50) | Monomethyl Auristatin E (MMAE) | 0.23 to 1.16 nM in various cancer cell lines | MMAE is a highly potent microtubule inhibitor commonly used with cleavable linkers. | [12] |
| Cytotoxicity (IC50) | Doxorubicin | Varies widely depending on the cell line (typically in the nanomolar to micromolar range) | Doxorubicin is a DNA intercalating agent and topoisomerase II inhibitor. | [13][14] |
Experimental Protocols
Synthesis of the this compound Linker
-
Dipeptide Formation: Cbz-protected Phenylalanine (Cbz-Phe) is coupled to Alloc-protected Lysine (Alloc-Lys) using standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[15]
-
Spacer Attachment: The resulting Cbz-Phe-(Alloc)Lys dipeptide is then conjugated to the p-aminobenzyl alcohol (PAB-OH) moiety.
-
Activation: The hydroxyl group of the PAB spacer is reacted with p-nitrophenyl chloroformate to generate the active p-nitrophenyl carbonate (PNP) group, yielding the final this compound linker.
Conjugation of Payload to the Linker
-
Reaction Setup: The this compound linker is dissolved in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5]
-
Payload Addition: An amine-containing cytotoxic payload (e.g., MMAE, doxorubicin) is added to the linker solution, typically in a slight molar excess.[5]
-
Base Catalysis: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to the reaction mixture to facilitate the reaction between the PNP-activated carbonate and the amine group of the payload, forming a stable carbamate bond.[5]
-
Purification: The resulting linker-payload conjugate is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Deprotection and Antibody Conjugation
-
Alloc Deprotection: The Alloc protecting group on the lysine side chain of the linker-payload conjugate is removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of an allyl scavenger like phenylsilane. This deprotection is typically performed under inert atmospheric conditions.[2][3][4]
-
Antibody Reduction (for cysteine conjugation): If conjugation is to occur at cysteine residues, the interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Conjugation: The deprotected linker-payload, now possessing a reactive amine on the lysine side chain, is conjugated to the antibody. This can be achieved through various bioconjugation techniques, such as reacting the amine with an activated ester on the antibody. Alternatively, if a maleimide (B117702) group is introduced to the linker, it can react with the free thiols of the reduced antibody.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated linker-payload and antibody. The drug-to-antibody ratio (DAR) is then determined using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the ADC.
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC, a negative control ADC (targeting an irrelevant antigen), the free payload, and an unconjugated antibody.
-
Incubation: The plate is incubated for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-96 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.[8][16][17]
Visualizations
Signaling and Processing Pathways
Caption: General mechanism of action for an ADC with a cleavable linker and an MMAE payload.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 8. Fate of Antibody-Drug Conjugates in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 14. Item - IC50 value (µMâ±âSD) for compound 3 as single agent and in combination with DOX and for that of DOX as single agent and in combination with compound 3, along with the calculated combination indices for the combination treatments on PC-3, H69, and H69AR cell lines after treatment for 96âh; nâ=â3. - Public Library of Science - Figshare [plos.figshare.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Cbz-Phe-(Alloc)Lys-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cbz-Phe-(Alloc)Lys-PAB-PNP construct is a sophisticated, cleavable linker system primarily employed in the design and development of antibody-drug conjugates (ADCs). This guide provides a detailed examination of its multi-stage mechanism of action, which involves enzymatic cleavage, chemical deprotection, and self-immolation to ensure targeted drug release. This document outlines the core principles of its function, presents relevant experimental methodologies, and offers visualizations to facilitate a comprehensive understanding for researchers in the field of targeted therapeutics.
Introduction
The targeted delivery of cytotoxic agents to cancer cells is a cornerstone of modern oncology. Antibody-drug conjugates (ADCs) represent a leading class of such therapies, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker. The linker's properties are critical to the ADC's success, dictating its stability in circulation and the efficiency of drug release at the target site. The this compound system is a protease-cleavable linker that incorporates a dipeptide sequence, a protecting group, and a self-immolative spacer to achieve controlled payload release within the lysosomal compartment of target cells.
Core Mechanism of Action
The mechanism of action of this compound is a sequential process initiated by enzymatic cleavage within the target cell's lysosome, followed by a self-immolative chemical cascade that liberates the active drug.
Enzymatic Cleavage of the Dipeptide Linker
The initial and most critical step in the drug release mechanism is the enzymatic cleavage of the amide bond between the Phenylalanine (Phe) and Lysine (B10760008) (Lys) residues. The Phe-Lys dipeptide sequence is a known substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[][2] This enzymatic action exposes the N-terminus of the p-aminobenzyl (PAB) spacer, which is the trigger for the subsequent self-immolation process.
The Role of the Alloc Protecting Group
The allyloxycarbonyl (Alloc) group serves as a protecting group for the epsilon-amino group of the lysine residue. In the context of the linker's use in an ADC, the Alloc group would typically be removed during the synthesis of the drug-linker conjugate, prior to its attachment to the antibody. This deprotection is crucial for the subsequent steps of the mechanism to proceed. The removal of the Alloc group is a chemical process, not an enzymatic one, and is generally achieved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃).[3][4][5][6][7]
Self-Immolation of the PAB Spacer
Following the enzymatic cleavage of the Phe-Lys bond, the newly exposed primary amine on the p-aminobenzyl (PAB) spacer initiates a spontaneous 1,6-elimination reaction. This electronic cascade results in the fragmentation of the PAB unit into p-aminobenzyl quinone methide and the release of the attached drug, which is linked via a carbonate ester to the benzylic position of the PAB spacer.[8][9][10][11][12] The p-nitrophenyl (PNP) group is part of this carbonate ester and is released as p-nitrophenol upon drug liberation.
Quantitative Data
Currently, there is a lack of publicly available quantitative data, such as enzyme kinetics (Kₘ, kₖₐₜ) and drug release rates, specifically for the this compound linker. Researchers are encouraged to perform in-house assays to determine these parameters for their specific ADC constructs. Below is a template for how such data could be presented.
| Parameter | Value | Units | Experimental Condition |
| Cathepsin B Kinetics | |||
| Kₘ | Data not available | µM | pH 5.5, 37°C |
| kₖₐₜ | Data not available | s⁻¹ | pH 5.5, 37°C |
| kₖₐₜ/Kₘ | Data not available | M⁻¹s⁻¹ | pH 5.5, 37°C |
| Drug Release | |||
| Half-life in Plasma | Data not available | hours | In vitro human plasma |
| % Release at 24h | Data not available | % | Lysosomal fraction |
Experimental Protocols
The following are representative protocols for the key experimental procedures involved in the synthesis and evaluation of the this compound linker.
Synthesis of the this compound Linker
The synthesis of this linker involves standard solid-phase or solution-phase peptide coupling techniques. The general workflow would be:
-
Coupling of Alloc-Lys to a solid support.
-
Deprotection of the alpha-amino group of Lys.
-
Coupling of Cbz-Phe to the deprotected Lys.
-
Cleavage from the solid support.
-
Coupling of the dipeptide to the PAB-PNP moiety in solution.
A detailed, step-by-step synthetic protocol with characterization data would need to be developed and optimized.
Alloc Group Deprotection
Materials:
-
Alloc-protected peptide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM) or similar aprotic solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the Alloc-protected peptide in anhydrous DCM under an inert atmosphere.
-
Add phenylsilane (typically 5-10 equivalents).
-
Add Pd(PPh₃)₄ (typically 0.1-0.2 equivalents).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by column chromatography.[3][5][6]
In Vitro Enzymatic Cleavage Assay
Materials:
-
Cbz-Phe-Lys-PAB-Drug conjugate
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
LC-MS system for analysis
Procedure:
-
Prepare a stock solution of the drug-linker conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the assay buffer to the desired final concentration.
-
Activate Cathepsin B by pre-incubating it in the assay buffer containing DTT.
-
Initiate the reaction by adding the activated Cathepsin B to the drug-linker solution.
-
Incubate the reaction at 37°C.
-
At various time points, quench aliquots of the reaction with an appropriate quenching solution (e.g., acetonitrile (B52724) with formic acid).
-
Analyze the quenched samples by LC-MS to quantify the amount of released drug and remaining conjugate.[2][13]
Conclusion
The this compound linker system offers a sophisticated and highly controlled mechanism for the targeted release of therapeutic agents. Its reliance on both enzymatic and chemical processes provides multiple points for optimization and tuning of its properties. A thorough understanding of its multi-step activation is essential for its successful implementation in the development of next-generation antibody-drug conjugates. Further research to generate specific quantitative data for this linker will be invaluable to the field.
References
- 2. researchgate.net [researchgate.net]
- 3. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. biotage.com [biotage.com]
- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 10. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cbz-Phe-(Alloc)Lys-PAB-PNP in Oncology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a pivotal class of biopharmaceuticals. These complex molecules are engineered to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The efficacy and safety of an ADC are critically dependent on the design of its components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a sophisticated linker system that connects them. Cbz-Phe-(Alloc)Lys-PAB-PNP is a key chemical entity used in the synthesis of a protease-cleavable linker, a critical component in the design of advanced ADCs for oncology research. This guide provides an in-depth technical overview of its core function, mechanism of action, and the experimental protocols for its application.
The molecule this compound serves as a precursor to a linker system designed for controlled drug release within the tumor microenvironment. Its structure incorporates several key functional units:
-
Cbz (Carbobenzyloxy) and Alloc (Allyloxycarbonyl): These are protecting groups for the amine functionalities of the Phenylalanine (Phe) and Lysine (B10760008) (Lys) amino acids, respectively. They are removed during the synthesis of the final drug-linker conjugate.
-
Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1][2][3]
-
PAB (p-aminobenzyloxycarbonyl): This unit acts as a self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by cathepsins, the PAB spacer undergoes a spontaneous 1,6-elimination reaction to release the conjugated drug in its active, unmodified form.[1][2]
-
PNP (p-nitrophenyl carbonate): This is an activated carbonate group that facilitates the covalent attachment of the linker to a hydroxyl or amine group on the cytotoxic payload.
The strategic combination of these elements allows for the creation of ADCs that remain stable in systemic circulation but selectively release their cytotoxic payload upon internalization into target cancer cells, a cornerstone of modern ADC design.
Mechanism of Action: From Systemic Stability to Targeted Payload Release
The functionality of an ADC employing the Phe-Lys-PAB linker system is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.
-
Targeting and Internalization: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell within an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is characterized by a lower pH and a high concentration of various hydrolytic enzymes, including cathepsins.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B and other proteases recognize the Phe-Lys dipeptide sequence of the linker and cleave the amide bond between the lysine and the PAB spacer.[1][2]
-
Self-Immolation and Drug Release: The cleavage of the dipeptide exposes a free aniline (B41778) group on the PAB spacer. This initiates a rapid, spontaneous 1,6-electronic cascade (self-immolation) of the PAB spacer, which fragments to release carbon dioxide, an azaquinone methide byproduct, and, most importantly, the unmodified, fully active cytotoxic payload.[1][2]
-
Cytotoxic Effect: The released payload can then diffuse out of the lysosome and into the cytoplasm or nucleus, where it exerts its cell-killing effect by interacting with its intracellular target (e.g., microtubules or DNA).
This intricate mechanism ensures that the potent cytotoxic drug is released predominantly inside the target cancer cells, sparing healthy tissues and reducing the side effects commonly associated with traditional chemotherapy.
Data Presentation
The following tables summarize quantitative data from a seminal study by Dubowchik et al. (2002) in Bioconjugate Chemistry, which details the use of a Z-Phe-Lys-PABC linker (a close analog of the Cbz-Phe-(Alloc)Lys-PAB linker) with the cytotoxic drug doxorubicin (B1662922) (DOX).
Table 1: Cathepsin B-Mediated Release of Doxorubicin from a Model Substrate
| Compound | Half-life (t1/2) of DOX Release |
| Z-Phe-Lys-PABC-DOX | 8 minutes[1] |
| Z-Val-Cit-PABC-DOX | 240 minutes (4 hours)[1] |
| This data demonstrates the significantly faster cleavage kinetics of the Phe-Lys linker compared to the commonly used Val-Cit linker in the presence of purified cathepsin B. |
Table 2: In Vitro Cytotoxicity of a BR96-Doxorubicin ADC with a Phe-Lys Linker
| Cell Line | BR96 Antigen Expression | IC50 of BR96-Phe-Lys-PABC-DOX (µg/mL) | IC50 of Free Doxorubicin (µg/mL) |
| L2987 (human lung carcinoma) | High (+++) | 0.2[2] | 0.08[2] |
| MCF-7 (human breast carcinoma) | Moderate (++) | 1.4[2] | 0.02[2] |
| A431 (human epidermoid carcinoma) | Low (+) | >10[2] | 0.02[2] |
| Namalwa (human Burkitt's lymphoma) | Negative (-) | >10[2] | 0.01[2] |
| IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. The data shows that the cytotoxicity of the ADC is dependent on the level of target antigen expression, demonstrating its specificity. |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of an ADC using the Phe-Lys-PAB linker system, adapted from Dubowchik et al. (2002).
Protocol 1: Synthesis of the Drug-Linker Moiety (Z-Phe-Lys(Alloc)-PABC-DOX)
This protocol outlines the steps to create the complete drug-linker construct before its conjugation to the antibody.
Methodology:
-
Synthesis of Z-Phe-Lys(Alloc)-PABOH:
-
Dissolve Z-Phe-Lys(Alloc)-OH and p-aminobenzyl alcohol in an appropriate solvent such as dimethylformamide (DMF).
-
Add coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Purify the product by silica (B1680970) gel chromatography.
-
-
Activation to Z-Phe-Lys(Alloc)-PABC-PNP:
-
Dissolve the product from step 1 in a solvent like dichloromethane (B109758) (DCM).
-
Add pyridine (B92270) followed by a solution of p-nitrophenyl chloroformate in DCM.
-
Stir at room temperature and monitor the reaction by TLC.
-
Purify the activated linker by silica gel chromatography.
-
-
Conjugation to Doxorubicin:
-
Dissolve the activated linker and doxorubicin hydrochloride in DMF.
-
Add a base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride and facilitate the reaction.
-
Stir the mixture in the dark at room temperature.
-
Purify the resulting Z-Phe-Lys(Alloc)-PABC-DOX conjugate by preparative high-performance liquid chromatography (HPLC).
-
-
Deprotection of the Alloc Group:
-
Dissolve the protected conjugate in a suitable solvent mixture (e.g., THF/N-methylpyrrolidinone).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a scavenger like 1,3-dimethylbarbituric acid.
-
Stir at room temperature until the Alloc group is completely removed.
-
The final amine-reactive drug-linker is then purified, typically by HPLC.
-
Protocol 2: Conjugation of Drug-Linker to Monoclonal Antibody
Methodology:
-
Antibody Preparation:
-
Partially reduce the interchain disulfide bonds of the monoclonal antibody (e.g., chimeric BR96) using a reducing agent like dithiothreitol (B142953) (DTT) in a phosphate (B84403) buffer. The concentration of DTT is optimized to generate a specific number of free thiol groups per antibody.
-
Remove excess DTT by size-exclusion chromatography (e.g., Sephadex G-25 column).
-
-
Drug-Linker Activation and Conjugation:
-
The amine-reactive H-Phe-Lys-PABC-DOX from Protocol 1 is first reacted with a heterobifunctional crosslinker, such as succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to introduce a maleimide (B117702) group.
-
The resulting maleimide-activated drug-linker is then added to the solution of the reduced antibody.
-
The maleimide groups react specifically with the free thiol groups on the antibody to form a stable thioether bond.
-
The reaction is allowed to proceed at 4°C for a specified time (e.g., 1-2 hours).
-
-
Purification and Characterization of the ADC:
-
The resulting ADC is purified from unconjugated drug-linker and other small molecules by size-exclusion chromatography.
-
The final ADC is characterized to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy and mass spectrometry. Its purity and aggregation state are assessed by size-exclusion HPLC.
-
Protocol 3: In Vitro Cytotoxicity Assay
Methodology:
-
Cell Culture:
-
Culture cancer cell lines with varying levels of target antigen expression (e.g., L2987, MCF-7, A431, Namalwa) in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, free doxorubicin (as a positive control), and a non-binding control ADC in cell culture medium.
-
Add the different concentrations of the test articles to the wells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Measure the absorbance or luminescence for each well.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the viability data against the log of the drug concentration and use a non-linear regression model to determine the IC50 value for each compound.
-
Conclusion
This compound is a vital building block in the construction of sophisticated, enzyme-cleavable linkers for antibody-drug conjugates. The resulting Phe-Lys-PAB linker system offers a rapid and specific mechanism for the intracellular release of cytotoxic payloads, driven by the enzymatic activity of cathepsins that are abundant in the tumor lysosomal compartment. As demonstrated by quantitative data, ADCs employing this linker exhibit potent, antigen-dependent cytotoxicity. The detailed protocols provided herein offer a roadmap for the synthesis and evaluation of such ADCs, empowering researchers to further innovate in the field of targeted cancer therapy. The continued exploration and optimization of linker technologies, including the Phe-Lys motif, will undoubtedly play a crucial role in the development of the next generation of safer and more effective ADCs.
References
- 1. Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
The Pivotal Role of the p-Aminobenzyl (PAB) Group in Antibody-Drug Conjugate (ADC) Linkers: An In-depth Technical Guide
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. Among the various linker technologies, the use of a p-aminobenzyl (PAB) group as a self-immolative spacer has become a widely adopted and clinically validated strategy. This technical guide provides a comprehensive overview of the PAB group's function in ADC linkers, detailing its mechanism of action, impact on stability and efficacy, and the experimental protocols used for its characterization.
Core Function and Mechanism of Action
The primary role of the PAB group in an ADC linker is to act as a self-immolative spacer.[1][2] This means that once a specific cleavage event occurs at a designated site on the linker, the PAB group undergoes a spontaneous electronic cascade that results in the release of the unmodified cytotoxic payload.[3][4] This "traceless" release is crucial, as any residual linker fragments attached to the drug could impair its pharmacological activity.[5]
The most common implementation of the PAB group is in conjunction with an enzymatically cleavable dipeptide, such as valine-citrulline (Val-Cit).[1][2][6] This Val-Cit-PAB construct is a hallmark of many successful ADCs, including the clinically approved brentuximab vedotin (Adcetris®).[7][8] The sequence of events leading to drug release is as follows:
-
ADC Internalization: Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.[][10]
-
Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome, which contains proteases like cathepsin B, facilitates the cleavage of the amide bond between the citrulline and the PAB group.[6][][11]
-
Self-Immolation: The cleavage of the dipeptide unmasks a free aniline (B41778) on the PAB moiety. This triggers a rapid, spontaneous 1,6-elimination reaction.[1][3]
-
Payload Release: The 1,6-elimination results in the formation of an unstable intermediate, which fragments into azaquinone methide, carbon dioxide, and the free, fully active cytotoxic drug.[3][4]
The presence of the PAB spacer is critical for efficient enzymatic cleavage, as direct attachment of the payload to the dipeptide can sterically hinder the enzyme's access.[5][12]
Quantitative Data on PAB-Containing Linkers
The stability and efficacy of ADCs with PAB-containing linkers have been extensively studied. The following tables summarize key quantitative data from various sources.
Table 1: In Vitro Plasma Stability of PAB-Containing Linkers
| Linker Type | Antibody-Payload | Plasma Source | Stability Metric | Result | Reference(s) |
| Val-Cit-PAB | Trastuzumab-MMAE | Human | % MMAE Release (7 days) | < 1% | [13][14] |
| Val-Cit-PAB | Generic ADC-MMAE | Human | Half-life (t½) | > 230 days | [15][16] |
| Val-Cit-PAB | Generic ADC-MMAE | Mouse | Half-life (t½) | 80 hours | [15] |
| Phe-Lys-PAB | Generic ADC-MMAE | Human | Half-life (t½) | 30 days | [15] |
| Phe-Lys-PAB | Generic ADC-MMAE | Mouse | Half-life (t½) | 12.5 hours | [15] |
| PAB-Carbonate | Generic ADC-SN-38 | Serum | Half-life (t½) | ~36 hours | [15] |
Note: The stability of Val-Cit linkers can be lower in mouse plasma compared to human plasma due to the presence of carboxylesterases that can cleave the linker.[16][17]
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with PAB-Containing Linkers
| Linker Type | Payload | Target Antigen | Cell Line | IC50 (pM) | Reference(s) |
| Val-Cit-PAB | MMAE | HER2+ | SK-BR-3 | 14.3 | [16] |
| Val-Cit-PAB | MMAE | HER2+ | NCI-N87 | Not specified | [12] |
| Val-Cit-PAB | MMAE | CD30+ | Karpas 299 | Not specified | [18] |
| Val-Cit-PAB | DM1 | Not specified | Not specified | Not specified | [18] |
| GGFG-PAB | Exatecan | HER2+ | Not specified | Not specified | [18] |
Note: Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
Experimental Protocols
The characterization of ADCs with PAB-containing linkers involves a series of well-defined in vitro assays to assess their stability, cleavage, and cytotoxic activity.
1. In Vitro Plasma Stability Assay
This assay determines the stability of the ADC and the rate of premature drug deconjugation in plasma.
-
Objective: To quantify the amount of intact ADC and released payload over time in plasma from different species.
-
Methodology:
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[1][21] Immuno-affinity capture can be used to isolate the ADC from the plasma matrix before analysis.[21]
-
2. In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the linker to enzymatic cleavage by cathepsin B.
-
Objective: To quantify the rate of payload release from an ADC in the presence of purified cathepsin B.
-
Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B by incubating it in an assay buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0) containing a reducing agent like dithiothreitol (B142953) (DTT) (e.g., 30-40 mM).[][22]
-
Reaction Setup: Combine the ADC solution with the pre-warmed assay buffer in a microcentrifuge tube.[]
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. Typical concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[]
-
Time Course Sampling: Incubate the reaction at 37°C and collect aliquots at various time points. Quench the reaction by adding a protease inhibitor or an acidic solution (e.g., 2% formic acid).[]
-
Sample Preparation: Precipitate the remaining antibody and enzyme using an organic solvent (e.g., acetonitrile). Centrifuge the sample and collect the supernatant containing the released payload.[]
-
-
Quantification Method:
-
High-Performance Liquid Chromatography (HPLC): Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload.[]
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the in vitro potency (IC50) of an ADC on target cancer cells.
-
Objective: To measure the dose-dependent cytotoxic effect of the ADC on a cancer cell line.
-
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[6][7]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include appropriate controls such as untreated cells, cells treated with the unconjugated antibody, and cells treated with the free payload.[7]
-
Incubation: Incubate the plate for a period that allows for ADC internalization, payload release, and induction of cell death (typically 48-144 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][7]
-
-
Data Analysis:
Conclusion
The p-aminobenzyl (PAB) group plays a critical and multifaceted role in the design of modern ADC linkers. Its self-immolative properties ensure the traceless release of the cytotoxic payload, which is essential for preserving the drug's potency. When combined with an enzymatically cleavable dipeptide like Val-Cit, the PAB spacer contributes to the high plasma stability and tumor-specific payload release that are hallmarks of a successful ADC. The continued use and modification of PAB-based linkers in next-generation ADCs underscore their importance in advancing the field of targeted cancer therapy. The experimental protocols detailed in this guide provide a framework for the robust preclinical evaluation of these sophisticated biotherapeutics.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Deep Dive into Cleavable Linkers for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxic activity of small-molecule drugs. The lynchpin of this powerful therapeutic modality is the linker, a critical component that covalently attaches the cytotoxic payload to the antibody. The design and chemical properties of this linker are paramount, profoundly influencing the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the tumor site.[1][2]
Cleavable linkers are a sophisticated class of linkers engineered to remain stable in the systemic circulation and undergo specific cleavage to release the cytotoxic payload in the unique microenvironment of tumor tissues or within the target cancer cells.[3][4] This targeted drug release mechanism is fundamental to maximizing on-target efficacy while minimizing the systemic toxicity associated with premature payload liberation.[1][4] This technical guide provides an in-depth exploration of the core principles of cleavable linkers in ADCs, detailing their mechanisms of action, presenting comparative quantitative data, and outlining key experimental protocols for their evaluation.
The Core Principle: Conditional Payload Release
The fundamental advantage of cleavable linkers lies in their ability to exploit the physiological differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells.[5][6] After an ADC binds to its target antigen on the surface of a cancer cell, it is typically internalized through receptor-mediated endocytosis.[7] The ADC is then trafficked through the endosomal and lysosomal pathways, where it encounters significantly different biochemical conditions compared to the bloodstream, such as lower pH and the presence of specific enzymes.[7][] Cleavable linkers are designed to be labile under these specific intracellular or tumor microenvironmental conditions, leading to the precise release of the cytotoxic payload.[2]
dot
References
- 1. adcreview.com [adcreview.com]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Design and Synthesis of the Cbz-Phe-(Alloc)Lys-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cbz-Phe-(Alloc)Lys-PAB-PNP linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). This advanced linker system incorporates a cathepsin B-cleavable dipeptide sequence (Phe-Lys), a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a terminal p-nitrophenyl (PNP) carbonate group for conjugation to a cytotoxic payload. The strategic combination of these elements allows for stable drug transport in systemic circulation and specific, efficient release of the active drug within the lysosomal compartment of target cancer cells. This technical guide provides a comprehensive overview of the linker's design, a detailed plausible synthesis pathway with experimental protocols, and relevant quantitative data.
Introduction to this compound Linker Design
The effectiveness of an Antibody-Drug Conjugate (ADC) is highly dependent on the properties of the linker connecting the antibody to the cytotoxic payload. The this compound linker is a sophisticated, cleavable linker designed to ensure ADC stability in the bloodstream and facilitate targeted drug release at the site of action.
Key Components and their Functions:
-
Cbz-Phe-(Alloc)Lys: This dipeptide unit, composed of Phenylalanine (Phe) and Lysine (Lys), serves as the recognition site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. The N-terminus of Phenylalanine is protected by a Carboxybenzyl (Cbz) group, while the epsilon-amino group of Lysine is protected by an Allyloxycarbonyl (Alloc) group. This orthogonal protection scheme allows for selective deprotection and modification if required.
-
p-Aminobenzyl (PAB) Spacer: The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the amide bond between Lysine and the PAB group, a cascade of electronic rearrangements occurs, leading to the release of the conjugated drug in its unmodified, active form.
-
p-Nitrophenyl (PNP) Carbonate: The PNP carbonate is a highly reactive group that facilitates the efficient and stable conjugation of the linker to hydroxyl or amino groups on the cytotoxic payload.
Plausible Synthesis of this compound
The synthesis of the this compound linker is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall synthetic strategy can be divided into three main stages:
-
Synthesis of the Protected Dipeptide (Cbz-Phe-(Alloc)Lys-OH): This involves the coupling of Cbz-protected Phenylalanine and Alloc-protected Lysine.
-
Coupling of the Dipeptide to the PAB Spacer: The synthesized dipeptide is then conjugated to p-aminobenzyl alcohol.
-
Activation of the Linker with p-Nitrophenyl Chloroformate: The terminal hydroxyl group of the PAB spacer is activated to form the reactive PNP carbonate.
A detailed, plausible experimental protocol for each stage is provided below.
Stage 1: Synthesis of Cbz-Phe-(Alloc)Lys-OH
This stage involves the formation of a peptide bond between Cbz-L-phenylalanine and Nε-Alloc-L-lysine. A common method for this coupling is the use of dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) to activate the carboxylic acid of Cbz-L-phenylalanine.
Experimental Protocol:
-
Activation of Cbz-L-phenylalanine:
-
Dissolve Cbz-L-phenylalanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction.
-
-
Coupling with Nε-Alloc-L-lysine:
-
In a separate flask, dissolve Nε-Alloc-L-lysine (1.0 eq.) and a base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.) in DMF.
-
Filter the activated Cbz-L-phenylalanine solution to remove the DCU precipitate.
-
Add the filtrate containing the activated ester to the Nε-Alloc-L-lysine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any further DCU precipitate.
-
Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain Cbz-Phe-(Alloc)Lys-OH as a white solid.
-
Stage 2: Synthesis of Cbz-Phe-(Alloc)Lys-PAB-OH
The protected dipeptide is then coupled to p-aminobenzyl alcohol via another peptide bond formation reaction.
Experimental Protocol:
-
Activation of Cbz-Phe-(Alloc)Lys-OH:
-
Dissolve Cbz-Phe-(Alloc)Lys-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add DCC (1.1 eq.) and stir at 0 °C for 1 hour.
-
-
Coupling with p-Aminobenzyl Alcohol:
-
Add p-aminobenzyl alcohol (1.2 eq.) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Dilute the filtrate with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to yield Cbz-Phe-(Alloc)Lys-PAB-OH.
-
Stage 3: Synthesis of this compound
The final step is the activation of the hydroxyl group of the PAB spacer with p-nitrophenyl chloroformate.
Experimental Protocol:
-
Activation Reaction:
-
Dissolve Cbz-Phe-(Alloc)Lys-PAB-OH (1.0 eq.) in anhydrous DCM or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C.
-
Add pyridine (B92270) (1.5 eq.) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.2 eq.) in the same solvent.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the final this compound linker as a solid.
-
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Plausible Yield Range |
| Cbz-Phe-(Alloc)Lys-OH | C₂₉H₃₇N₃O₇ | 555.62 | - | 70-85% |
| Cbz-Phe-(Alloc)Lys-PAB-OH | C₃₆H₄₄N₄O₈ | 676.76 | - | 65-80% |
| This compound | C₄₁H₄₃N₅O₁₁ | 781.81 | 159857-90-6 | 60-75% |
Note: The yield ranges provided are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and purification techniques employed.
Mandatory Visualizations
Diagrams of Key Processes
Below are Graphviz (DOT language) diagrams illustrating the synthesis workflow and the mechanism of drug release.
Synthesis Workflow:
Caption: Synthesis workflow for this compound linker.
Mechanism of Drug Release:
Caption: Enzymatic cleavage and self-immolative drug release mechanism.
Conclusion
The this compound linker represents a highly engineered and versatile platform for the development of effective and targeted ADCs. Its multi-component design addresses the critical requirements of stability, specific cleavage, and efficient drug release. The synthetic pathway, while requiring multiple steps, utilizes well-established peptide coupling and activation chemistries, making it accessible for researchers and drug development professionals. A thorough understanding of its design and synthesis is paramount for the successful development of next-generation ADCs with improved therapeutic indices.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Payload Release from Peptide Linkers
The efficacy of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs) is critically dependent on the linker that connects the targeting moiety to the cytotoxic payload.[1][2] The linker's primary roles are to ensure stability in systemic circulation, preventing premature drug release that could harm healthy tissues, and to facilitate the controlled release of the active payload at the desired site of action.[2][3] This guide delves into the core principles governing the release of payloads from cleavable peptide linkers, focusing on the three predominant mechanisms: enzymatic cleavage, pH-sensitive hydrolysis, and redox-sensitive reduction.
The General Pathway: ADC Internalization and Trafficking
The journey of a typical ADC from administration to payload release is a multi-step process. The ADC first binds to a specific antigen on the surface of a target cell.[4] This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an endosome.[5][6] The endosome then traffics through the cell and fuses with a lysosome.[5] The harsh environment of the lysosome, characterized by low pH and a high concentration of degradative enzymes, is the primary site for the cleavage of the linker and the subsequent release of the cytotoxic payload.[6][7] The released payload can then exert its therapeutic effect, and in some cases, diffuse out of the cell to kill neighboring target cells in a phenomenon known as the "bystander effect".[4]
Principle 1: Enzymatic Cleavage
Enzymatically cleavable linkers are designed to be substrates for proteases that are highly expressed in the lysosomal compartment of target cells, such as cathepsins.[][9] This strategy offers high specificity, as the linker remains stable in circulation but is efficiently cleaved upon internalization.[]
Mechanism: The most common enzyme-sensitive linkers are dipeptides. The valine-citrulline (Val-Cit) linker is a prominent example, demonstrating high stability in human plasma and efficient cleavage by cathepsin B within lysosomes.[7][] Other sequences, such as valine-alanine (Val-Ala) and phenylalanine-lysine (Phe-Lys), are also widely used.[][9] Upon cleavage of the peptide sequence, a self-immolative spacer, such as para-aminobenzyl carbamate (B1207046) (PABC), is often employed to ensure the unimpeded release of the unmodified payload.[][10]
Principle 2: pH-Sensitive Cleavage
This approach leverages the pH difference between the bloodstream (pH ~7.4) and the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[11] Linkers are designed to be stable at physiological pH but undergo rapid hydrolysis under acidic conditions to release the payload.[11][12]
Mechanism: Common pH-sensitive moieties include hydrazones, acetals, and orthoesters.[12] Hydrazone linkers, for instance, are formed between a ketone and a hydrazine. This bond is relatively stable at neutral pH but is readily cleaved in the acidic milieu of the endo-lysosomal pathway, releasing the payload.[11][13] The rate of hydrolysis can be tuned to optimize release kinetics, ensuring minimal payload loss during circulation while achieving efficient release inside the target cell.[12][14]
Principle 3: Redox-Sensitive Cleavage
Redox-sensitive linkers exploit the significant difference in reducing potential between the extracellular environment and the intracellular space. The concentration of glutathione (B108866) (GSH), a key cellular reductant, is approximately 1,000-fold higher inside the cell (1-10 mM) than in the bloodstream (~2 µM).[15]
Mechanism: These linkers typically incorporate a disulfide bond, which is stable in the oxidizing extracellular environment but is readily cleaved by intracellular GSH.[3][16] This reduction of the disulfide bond triggers the release of the payload. Similar to enzymatic linkers, a self-immolative spacer, such as a thiobenzyl carbamate, can be used to facilitate the release of the native peptide upon disulfide cleavage.[15] This strategy ensures that the payload is released specifically within the cytoplasm of target cells.[3]
Quantitative Analysis of Linker Cleavage
The performance of a peptide linker is evaluated based on its stability in circulation and its cleavage efficiency at the target site. This is quantified through various in vitro and cellular assays.
| Linker Type | Peptide/Moiety | Cleavage Stimulus | Typical Assay Condition | Reported Cleavage Rate / Half-life (t½) |
| Enzymatic | Val-Cit | Cathepsin B | Lysosomal Preparations | The Phe-Lys dipeptide showed excellent stability in human plasma.[9] The cleavage rate of Asn-Asn in lysosomes was 5x higher than Val-Cit.[9] |
| Enzymatic | Phe-Lys | Cathepsin B | Recombinant Cathepsin B | Incorporating Lys or Cit at P1 and a hydrophobic amino acid (Val, Phe, Ala) at P2 enhanced the cathepsin B-mediated cleavage rate.[9] |
| pH-Sensitive | Hydrazone | Acidic pH | Endosomal/Lysosomal pH (4.5-5.0) | Stable at pH 7.3-7.5. Rapid hydrolysis at pH 4.5-5.0.[11][13] |
| pH-Sensitive | Trityl-based | Acidic pH | pH 5.0 vs. pH 7.4 buffer at 37°C | Tunable release with t½ from <1.0 to 5.0 h at pH 5.0, and t½ from 6.5 to >24 h at pH 7.4.[14] |
| Redox-Sensitive | Disulfide | Glutathione (GSH) | 20 mM GSH in phosphate (B84403) buffer | Apparent rate constants for cleavage (k₁) and cyclization (k₂) can be determined via UPLC-MS.[17] Rapid release within minutes upon exposure to glutathione.[15] |
Experimental Protocols for Assessing Payload Release
Evaluating the stability and release kinetics of a linker-payload is crucial for ADC and PDC development. The following are key experimental protocols.
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of the linker and the extent of premature payload release in plasma.
Methodology:
-
Incubate the ADC/PDC at a defined concentration (e.g., 100 µg/mL) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Process the plasma samples to separate the ADC/PDC from the released payload, often using immunoaffinity capture of the antibody component.[18]
-
Quantify the amount of released (free) payload in the supernatant using LC-MS/MS.[18]
-
Quantify the amount of conjugated payload remaining on the ADC/PDC.
-
Calculate the percentage of intact ADC/PDC remaining over time. A stable linker will show minimal payload release over the incubation period.[][9]
Protocol 2: In Vitro Enzymatic Cleavage Assay
Objective: To quantify the rate of payload release mediated by a specific enzyme.
Methodology:
-
Prepare a reaction buffer mimicking the lysosomal environment (e.g., pH 5.0 acetate (B1210297) buffer).
-
Add the ADC/PDC to the buffer at a known concentration.
-
Initiate the reaction by adding a specific lysosomal protease, such as recombinant human Cathepsin B.[9]
-
Incubate the reaction at 37°C.
-
Stop the reaction at various time points by adding a protease inhibitor or by acid precipitation.
-
Analyze the samples by UPLC-MS or HPLC to measure the concentration of the released payload and the remaining intact conjugate.
-
Determine kinetic parameters such as the initial rate of cleavage or the half-life (t½) of the conjugate under these conditions.[19]
Protocol 3: Cellular Payload Release and Catabolism Assay
Objective: To measure the rate and extent of intracellular payload release in a relevant cell line.
Methodology:
-
Culture a target antigen-expressing cancer cell line (e.g., HER2-overexpressing BT474 cells for a trastuzumab-based ADC).[20]
-
Treat the cells with the ADC at a specific concentration and incubate for various time periods.
-
At each time point, wash the cells thoroughly to remove any non-internalized ADC.
-
Lyse the cells to release the intracellular contents.
-
Optionally, perform subcellular fractionation to isolate the lysosomal compartment.[20]
-
Extract the payload and its metabolites from the cell lysate.
-
Quantify the concentration of the released payload and catabolites using LC-MS/MS.[20] This provides a kinetic profile of intracellular payload release.
References
- 1. purepeg.com [purepeg.com]
- 2. US20190022240A1 - Design of pH-Sensitive Oligopeptide Complexes For Drug Release Under Mildly Acidic Conditions - Google Patents [patents.google.com]
- 3. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. books.rsc.org [books.rsc.org]
- 6. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. pH-Sensitive Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. WO2023161291A1 - Peptide linkers comprising two or more payloads - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Theoretical Framework for Ligand-Functionalised Magnetic Lipid Nanoparticles in Glioblastoma Therapy | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. sciex.com [sciex.com]
- 19. mdpi.com [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Notes and Protocols for Cbz-Phe-(Alloc)Lys-PAB-PNP ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker connecting them. This document provides detailed application notes and protocols for the use of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker in the development of ADCs.
The this compound linker is a cleavable linker system that incorporates several key features for controlled drug release. The Phenylalanine-Lysine (Phe-Lys) dipeptide is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. Following enzymatic cleavage, a self-immolative p-aminobenzyl (PAB) spacer facilitates the release of the unmodified active payload. The p-nitrophenyl (PNP) carbonate group provides a reactive site for efficient conjugation to amine-containing payloads. The Alloc (allyloxycarbonyl) protecting group on the lysine (B10760008) residue offers an orthogonal deprotection strategy for potential further modifications.
These application notes will guide researchers through the process of conjugating an amine-containing payload to the this compound linker, followed by conjugation to a monoclonal antibody via reduced interchain disulfide bonds of the antibody. Detailed protocols for purification and characterization of the resulting ADC are also provided.
Principle of the Method
The overall process involves a three-stage conjugation strategy:
-
Payload-Linker Conjugation: An amine-containing cytotoxic payload is reacted with the p-nitrophenyl (PNP) carbonate group of the this compound linker to form a stable carbamate (B1207046) bond.
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate reactive thiol groups.
-
ADC Conjugation: The thiol groups on the reduced antibody are then conjugated to a maleimide-activated drug-linker construct. To achieve this, the Alloc protecting group on the lysine residue of the drug-linker conjugate is removed, and a maleimide (B117702) group is introduced. This maleimide-functionalized drug-linker then reacts with the free thiols on the antibody to form a stable thioether bond, resulting in the final ADC.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | Commercially Available | ≥95% |
| Amine-containing Payload (e.g., MMAE) | Commercially Available | ≥95% |
| Monoclonal Antibody (e.g., Trastuzumab) | In-house or Commercial | Biopharmaceutical |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | ≥99.8% |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% |
| Dithiothreitol (DTT) | Sigma-Aldrich | ≥99.5% |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | ≥98% |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Molecular Biology |
| Borate Buffer, pH 8.0 | In-house Preparation | |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience | TSKgel Butyl-NPR |
| Size Exclusion Chromatography (SEC) Column | Waters | ACQUITY UPLC BEH200 |
| Reversed-Phase HPLC (RP-HPLC) Column | Waters | ACQUITY UPLC BEH C18 |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | 99% |
| Phenylsilane | Sigma-Aldrich | 97% |
| Maleimide-PEG-NHS Ester | Commercially Available | ≥95% |
Experimental Protocols
Protocol 1: Conjugation of Amine-Payload to this compound Linker
This protocol describes the conjugation of an amine-containing payload to the PNP-activated linker.
-
Dissolution: Dissolve the this compound linker (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Reaction: Add DIPEA (2-3 equivalents) to the solution. Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the Cbz-Phe-(Alloc)Lys-PAB-Payload conjugate as a solid.
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq |
| Amine-Payload | 1.0 eq |
| DIPEA | 2-3 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Duration | 2-4 hours |
| Purification | |
| Method | Preparative RP-HPLC |
Protocol 2: Alloc Deprotection and Maleimide Functionalization
This protocol details the removal of the Alloc protecting group and subsequent functionalization with a maleimide group.
-
Dissolution: Dissolve the Cbz-Phe-(Alloc)Lys-PAB-Payload conjugate in anhydrous DCM.
-
Deprotection: Add Tetrakis(triphenylphosphine)palladium(0) (0.2 equivalents) and Phenylsilane (20 equivalents) to the solution. Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours at room temperature.
-
Monitoring: Monitor the deprotection by LC-MS.
-
Purification: Purify the deprotected product by flash chromatography.
-
Maleimide Functionalization: Dissolve the purified Cbz-Phe-Lys-PAB-Payload in anhydrous DMF. Add Maleimide-PEG-NHS Ester (1.2 equivalents) and DIPEA (2-3 equivalents). Stir at room temperature for 2-4 hours.
-
Purification: Purify the final Cbz-Phe-Lys(Maleimide)-PAB-Payload by preparative RP-HPLC and lyophilize.
| Parameter | Value |
| Alloc Deprotection | |
| Reactants | Cbz-Phe-(Alloc)Lys-PAB-Payload |
| Tetrakis(triphenylphosphine)palladium(0) (0.2 eq) | |
| Phenylsilane (20 eq) | |
| Solvent | Anhydrous DCM |
| Duration | 1-2 hours |
| Maleimide Functionalization | |
| Reactants | Cbz-Phe-Lys-PAB-Payload |
| Maleimide-PEG-NHS Ester (1.2 eq) | |
| DIPEA (2-3 eq) | |
| Solvent | Anhydrous DMF |
| Duration | 2-4 hours |
Protocol 3: Cysteine-Based Antibody Conjugation
This protocol outlines the reduction of the antibody and subsequent conjugation with the maleimide-functionalized drug-linker.
-
Antibody Reduction:
-
Prepare the antibody in PBS buffer (pH 7.4).
-
Add a solution of DTT or TCEP to the antibody solution to achieve a final molar ratio of approximately 2-5 equivalents of reducing agent per antibody.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column (e.g., G25) equilibrated with PBS.
-
-
Conjugation Reaction:
-
Immediately add the maleimide-functionalized drug-linker (typically 5-10 molar equivalents relative to the antibody) to the reduced antibody solution. The final concentration of any organic solvent (e.g., DMSO or DMF) from the drug-linker stock should be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC using a desalting column to remove unreacted drug-linker and quenching agent. Further purification can be performed using HIC or SEC.
| Parameter | Value |
| Antibody Reduction | |
| Reducing Agent | DTT or TCEP (2-5 eq) |
| Buffer | PBS, pH 7.4 |
| Temperature | 37°C |
| Duration | 1-2 hours |
| Conjugation | |
| Drug-Linker Excess | 5-10 molar equivalents |
| Temperature | Room Temperature |
| Duration | 1-4 hours |
ADC Characterization
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC preparation.[1][2]
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0
-
Column: TSKgel Butyl-NPR
-
Gradient: A linear gradient from high to low salt concentration is used to elute the different ADC species.
-
Detection: UV at 280 nm
The unconjugated antibody will elute first, followed by species with increasing DAR, as the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the protein.[3][4]
DAR Calculation: The average DAR is calculated from the HIC chromatogram by the weighted average of the peak areas corresponding to each DAR species.[][6]
DAR = Σ [(Peak Area of DARn * n)] / Σ (Peak Area of all DAR species) Where 'n' is the number of drugs conjugated to the antibody for a given peak.
| DAR Species | Elution Order | Expected Peak |
| DAR 0 | First | Unconjugated Antibody |
| DAR 2 | Second | Antibody with 2 drugs |
| DAR 4 | Third | Antibody with 4 drugs |
| DAR 6 | Fourth | Antibody with 6 drugs |
| DAR 8 | Fifth | Antibody with 8 drugs |
Size Exclusion Chromatography (SEC-HPLC)
SEC is used to assess the level of aggregation in the ADC preparation.
-
Mobile Phase: PBS, pH 7.4
-
Column: ACQUITY UPLC BEH200
-
Detection: UV at 280 nm
A successful ADC preparation should show a high percentage of monomeric species with minimal aggregation.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC can be used to determine the amount of free drug in the final ADC preparation.
Visualizations
Caption: Overall workflow for the synthesis of the Antibody-Drug Conjugate.
Caption: Mechanism of action of a Phe-Lys cleavable linker-based ADC.
References
Application Notes and Protocols for the Conjugation of a Cytotoxic Payload using a Cbz-Phe-(Alloc)Lys-PAB-PNP Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent, connected by a chemical linker.[1][2][] This strategy allows for the selective delivery of the cytotoxic payload to cancer cells that overexpress a specific target antigen, thereby minimizing systemic toxicity and improving the therapeutic window.[4][5]
The linker component is critical to the success of an ADC, influencing its stability, pharmacokinetics, and the mechanism of payload release.[5] This document provides a detailed protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using a cleavable dipeptide linker system, specifically Cbz-Phe-(Alloc)Lys-PAB-PNP.
The this compound is a linker that incorporates several key features:
-
Dipeptide Spacer (Phe-Lys): This dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[6][7] This ensures that the payload is released intracellularly, once the ADC has been internalized by the target cell.
-
p-Aminobenzyl (PAB) Self-Immolative Group: Following the enzymatic cleavage of the dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction, which in turn releases the active cytotoxic drug.[8][9][10]
-
p-Nitrophenyl (PNP) Carbonate: The PNP carbonate is a highly reactive group that facilitates the conjugation of the linker-payload complex to the antibody.[11][12][13] It readily reacts with nucleophilic residues on the antibody surface, most commonly the ε-amino group of lysine (B10760008) residues, to form a stable carbamate (B1207046) bond.
-
Protecting Groups (Cbz and Alloc): The Carboxybenzyl (Cbz) and Allyloxycarbonyl (Alloc) groups protect the N-terminus of phenylalanine and the side chain of lysine, respectively.[14][15][16][17] These are typically part of the linker synthesis and remain on the final ADC.
This application note will provide a comprehensive, step-by-step protocol for the conjugation reaction, purification of the resulting ADC, and subsequent characterization to ensure the quality and consistency of the final product.
Experimental Workflow
The overall workflow for the conjugation of a cytotoxic payload using the this compound linker is depicted in the diagram below. This process begins with the preparation of the monoclonal antibody, followed by the conjugation reaction, and concludes with the purification and characterization of the final ADC.
Caption: Workflow for ADC preparation with a PNP-activated linker.
Signaling Pathway and Mechanism of Action
The mechanism of action for an ADC synthesized with a cleavable linker, such as the Phe-Lys linker, is a multi-step process that begins with binding to the target cell and culminates in the intracellular release of the cytotoxic payload.
Caption: Mechanism of action for a protease-cleavable ADC.
Experimental Protocols
-
Monoclonal Antibody (mAb): Lyophilized or in a storage buffer.
-
Drug-Linker Complex: this compound conjugated to the desired cytotoxic payload.
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Conjugation Buffer: 50 mM Sodium Borate, 50 mM NaCl, 2 mM EDTA, pH 8.5.
-
Quenching Buffer: 1 M Lysine in PBS, pH 7.4.
-
-
Purification:
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25).
-
Ultrafiltration/Diafiltration (UF/DF) system with appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).
-
-
Analytical Equipment:
-
UV-Vis Spectrophotometer.
-
HPLC system with SEC and Hydrophobic Interaction Chromatography (HIC) columns.
-
SDS-PAGE system.
-
Mass Spectrometer (e.g., ESI-QTOF).
-
-
Buffer Exchange: If the mAb is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column.
-
Concentration Measurement: Determine the precise concentration of the mAb solution using a UV-Vis spectrophotometer at 280 nm. Use the extinction coefficient specific to the mAb.
-
Final Preparation: Adjust the mAb concentration to 5-10 mg/mL in the Conjugation Buffer (pH 8.5). The slightly alkaline pH deprotonates the lysine ε-amino groups, increasing their nucleophilicity and reaction efficiency.
-
Drug-Linker Preparation: Immediately before use, dissolve the this compound-Payload complex in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Reaction Setup:
-
Calculate the required volume of the drug-linker stock solution to achieve the desired molar excess relative to the mAb. A typical starting point is a 5-10 fold molar excess of the drug-linker.
-
Slowly add the calculated volume of the drug-linker solution to the gently stirring mAb solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to avoid denaturation of the antibody.
-
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The reaction progress can be monitored by RP-HPLC to observe the formation of the ADC.
-
Quenching: To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM lysine. Incubate for an additional 30 minutes. The excess lysine will react with any remaining unreacted drug-linker complex.
-
Removal of Unconjugated Drug-Linker: Purify the reaction mixture using a pre-equilibrated SEC column (e.g., G-25) with PBS at 4°C.[18] This will separate the high molecular weight ADC from the low molecular weight unreacted drug-linker and quenching agent.
-
Buffer Exchange and Concentration: Pool the fractions containing the ADC and concentrate the solution using a UF/DF system. This step also allows for exchanging the ADC into a final formulation buffer (e.g., PBS or a formulation specific to the ADC).
-
Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter into a sterile container for storage.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[19][20][21]
| Parameter | Method | Purpose | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC | To determine the average number of drug-linker molecules conjugated per antibody and the distribution of different drug-loaded species. | A distribution of peaks corresponding to DAR 0, 2, 4, 6, 8, with an average DAR of 3.5-4.0. |
| UV-Vis Spectroscopy | A rapid method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the cytotoxic payload. | Average DAR of ~3.8. | |
| Purity and Aggregation | Size Exclusion Chromatography (SEC)-HPLC | To quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates or low molecular weight fragments. | >95% monomeric ADC. |
| Identity and Integrity | SDS-PAGE (reducing and non-reducing) | To confirm the covalent attachment of the drug-linker to the antibody by observing the shift in molecular weight of the heavy and light chains. | Increased molecular weight of heavy and/or light chains compared to the unconjugated antibody. |
| Mass Spectrometry (e.g., intact mass analysis) | To confirm the identity of the ADC and provide precise mass measurements for the different DAR species. | A mass spectrum showing a distribution of species corresponding to the antibody plus integer numbers of the drug-linker. | |
| Residual Free Drug | Reversed-Phase (RP)-HPLC | To quantify the amount of unconjugated cytotoxic payload remaining in the final ADC product. | <1% of total payload. |
Conclusion
The protocol described provides a robust method for the conjugation of a cytotoxic payload to a monoclonal antibody using the cleavable this compound linker. The use of a p-nitrophenyl carbonate activated linker allows for a straightforward and efficient conjugation to lysine residues on the antibody. Careful control of the reaction conditions and thorough purification and characterization are paramount to producing a high-quality ADC with a defined drug-to-antibody ratio and minimal impurities. This methodology is a valuable tool for researchers and scientists in the development of novel antibody-drug conjugates for targeted cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 4. cancercenter.com [cancercenter.com]
- 5. A Proven Strategy of Targeted Therapy: Antibody Drug Conjugates in Cancer Treatment - Advanced Practice Providers Oncology Summit - APPOS [apponcologysummit.org]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Cathepsin B Cleavage of Cbz-Phe-(Alloc)Lys-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of pathological conditions, most notably in cancer. This overexpression makes it a prime target for the design of conditionally activated therapeutics, such as antibody-drug conjugates (ADCs). In many ADCs, a potent cytotoxic agent is attached to a monoclonal antibody via a linker that is designed to be selectively cleaved by tumor-associated enzymes like cathepsin B. This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and maximizing its concentration at the tumor site.[1][2]
The Cbz-Phe-(Alloc)Lys-PAB-PNP linker is a substrate designed for cleavage by cathepsin B. It incorporates the dipeptide Phe-Lys, a known cathepsin B recognition motif, which is flanked by a carboxybenzyl (Cbz) protecting group and a p-aminobenzyl (PAB) spacer linked to a p-nitrophenyl (PNP) leaving group. The cleavage of the amide bond between the lysine (B10760008) residue and the PAB group by cathepsin B initiates a self-immolative cascade that results in the release of p-nitrophenol (PNP). The rate of this release can be monitored spectrophotometrically to determine the cleavage efficiency of the linker.
This document provides a detailed experimental protocol for conducting an in vitro cathepsin B cleavage assay using the this compound substrate.
Principle of the Assay
The enzymatic cleavage of the this compound substrate by cathepsin B releases p-nitrophenol (PNP). In its esterified form, the substrate is colorless. However, upon cleavage and under alkaline conditions, the released PNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at approximately 410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate cleavage, allowing for the quantitative determination of cathepsin B activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Custom Synthesis | N/A |
| Recombinant Human Cathepsin B | R&D Systems | 953-CY-010 |
| MES (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | M3671 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 |
| 96-well microplate, clear, flat-bottom | Corning | 3596 |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM MES, 4 mM DTT, pH 6.0):
-
Dissolve 1.95 g of MES in 80 mL of deionized water.
-
Adjust the pH to 6.0 with 1 M NaOH.
-
Add 61.7 mg of DTT.
-
Bring the final volume to 100 mL with deionized water.
-
Prepare fresh on the day of the experiment.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve the this compound in DMSO to a final concentration of 10 mM.
-
Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Cathepsin B Working Solution (200 nM):
-
Reconstitute recombinant human cathepsin B in the Assay Buffer to a stock concentration as per the manufacturer's instructions.
-
Further dilute the enzyme stock in Assay Buffer to a final working concentration of 200 nM.
-
Keep the enzyme solution on ice.
-
-
Stop Solution (0.1 M NaOH):
-
Dissolve 0.4 g of NaOH in 100 mL of deionized water.
-
Cathepsin B Cleavage Assay
-
Prepare the reaction mixture in a 96-well microplate. For each reaction, a final volume of 100 µL is recommended.
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the Substrate Stock Solution (10 mM) to each well.
-
To initiate the reaction, add 40 µL of the Cathepsin B Working Solution (200 nM) to each well.
-
For the negative control, add 40 µL of Assay Buffer instead of the enzyme solution.
-
The final concentrations in the reaction will be:
-
Cathepsin B: 80 nM
-
Substrate: 1 mM
-
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), stop the reaction by adding 100 µL of Stop Solution (0.1 M NaOH) to the corresponding wells.
-
After adding the Stop Solution, measure the absorbance of each well at 410 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the negative control at each time point from the corresponding sample absorbance values.
-
Convert the absorbance values to the concentration of released p-nitrophenol using a standard curve.
-
To generate a p-nitrophenol standard curve, prepare a series of dilutions of a known concentration of p-nitrophenol in the assay buffer with the stop solution and measure their absorbance at 410 nm.
-
Plot the concentration of released p-nitrophenol against time to determine the initial reaction velocity.
Data Presentation
Table 1: Experimental Conditions for Cathepsin B Cleavage Assay
| Parameter | Value |
| Enzyme | Recombinant Human Cathepsin B |
| Enzyme Concentration | 80 nM |
| Substrate | This compound |
| Substrate Concentration | 1 mM |
| Assay Buffer | 100 mM MES, 4 mM DTT, pH 6.0 |
| Incubation Temperature | 37°C |
| Reaction Volume | 100 µL |
| Detection Wavelength | 410 nm |
| Stop Solution | 0.1 M NaOH |
Table 2: Representative Data for Cathepsin B Cleavage of this compound
| Time (minutes) | Absorbance at 410 nm (Sample) | Absorbance at 410 nm (Control) | Corrected Absorbance | Released PNP (µM) |
| 0 | 0.052 | 0.050 | 0.002 | 0.12 |
| 15 | 0.185 | 0.051 | 0.134 | 8.38 |
| 30 | 0.321 | 0.050 | 0.271 | 16.94 |
| 60 | 0.589 | 0.052 | 0.537 | 33.56 |
| 120 | 0.954 | 0.051 | 0.903 | 56.44 |
| 240 | 1.357 | 0.052 | 1.305 | 81.56 |
Note: The "Released PNP (µM)" values are calculated based on a hypothetical molar extinction coefficient for p-nitrophenol under these assay conditions. A standard curve should be generated for accurate quantification.
Visualization
Caption: Experimental workflow for the cathepsin B cleavage assay.
Caption: Signaling pathway of substrate cleavage and detection.
References
Determining Drug-to-Antibody Ratio (DAR) for ADCs Utilizing a Cbz-Phe-(Alloc)Lys-PAB-PNP Linker
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly impacts its efficacy, safety, and pharmacokinetic profile.[1] An optimal DAR ensures sufficient potency while minimizing potential off-target toxicities. This document provides detailed protocols for determining the DAR of an ADC conjugated with a specific cleavable linker, Cbz-Phe-(Alloc)Lys-PAB-PNP.
The this compound linker is a cathepsin B-cleavable dipeptide linker.[2][3] Cathepsin B is an enzyme that is often upregulated in the lysosomal compartments of tumor cells, allowing for specific release of the cytotoxic payload at the target site.[] The p-aminobenzyl carbamate (B1207046) (PAB) moiety serves as a self-immolative spacer, ensuring the release of the unmodified drug upon cleavage of the Phe-Lys bond. The allyloxycarbonyl (Alloc) protecting group on the lysine (B10760008) residue can be removed to allow for drug conjugation.
This application note details two primary methodologies for DAR determination: Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodologies for DAR Determination
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity.[5] The conjugation of hydrophobic small molecule drugs to an antibody increases its overall hydrophobicity. This allows for the separation of ADC species with different numbers of conjugated drugs (i.e., different DAR values). HIC is a robust and widely used method for determining the average DAR and the distribution of different drug-loaded species.[6][7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry. This technique can provide a more detailed characterization of the ADC, including the precise mass of the different conjugated species, confirming the identity of the drug and linker, and providing an accurate average DAR.[8][9]
Experimental Protocols
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol is designed for the analysis of an ADC conjugated via the this compound linker.
Materials:
-
ADC sample
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different ADC species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing the individual peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
Data Presentation:
| ADC Species | Retention Time (min) | Peak Area | % of Total Area |
| Unconjugated mAb (DAR 0) | 5.2 | 150,000 | 10.0 |
| DAR 2 | 8.7 | 450,000 | 30.0 |
| DAR 4 | 11.5 | 600,000 | 40.0 |
| DAR 6 | 13.8 | 225,000 | 15.0 |
| DAR 8 | 15.1 | 75,000 | 5.0 |
| Total | 1,500,000 | 100.0 | |
| Average DAR | 3.8 |
DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a method for intact mass analysis of the ADC to determine the DAR.
Materials:
-
ADC sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C4 reverse-phase column
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to 0.1 mg/mL with Mobile Phase A.
-
For reduced analysis, incubate the ADC with a reducing agent like DTT (dithiothreitol) prior to injection to separate heavy and light chains.
-
-
Chromatographic Conditions:
-
Column: C4, 2.1 mm x 50 mm, 3.5 µm
-
Flow Rate: 0.3 mL/min
-
Detection: MS full scan from m/z 500 to 4000
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
-
Mass Spectrometry Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the masses corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug-linker moieties.
-
Calculate the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the average DAR based on the relative abundances of the different species.
-
Data Presentation:
| ADC Species | Observed Mass (Da) | Expected Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb | 148,050 | 148,050 | 12.5 |
| DAR 2 | 150,000 | 150,002 | 35.0 |
| DAR 4 | 151,950 | 151,954 | 40.5 |
| DAR 6 | 153,900 | 153,906 | 10.0 |
| DAR 8 | 155,850 | 155,858 | 2.0 |
| Average DAR | 3.5 |
Visualizations
Caption: Experimental workflow for DAR determination using HIC.
Caption: Experimental workflow for DAR determination using LC-MS.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of antibody-drug conjugates. Both Hydrophobic Interaction Chromatography and Liquid Chromatography-Mass Spectrometry are powerful techniques for assessing the DAR of ADCs utilizing the this compound linker. HIC provides a robust method for determining the average DAR and the distribution of drug-loaded species, while LC-MS offers a more detailed characterization of the ADC, including precise mass measurements. The choice of method will depend on the specific requirements of the analysis, with HIC often used for routine quality control and LC-MS employed for in-depth characterization.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:159857-90-6 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. ymc.eu [ymc.eu]
- 8. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for In Vitro Cell-Based Assays for Antibody-Drug Conjugates (ADCs) with Phe-Lys Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload or drug. The Phe-Lys (Phenylalanine-Lysine) dipeptide linker is a critical component in some ADC designs, engineered to be stable in the bloodstream and selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1] This targeted release of the payload within the cancer cell is intended to maximize the therapeutic efficacy while minimizing off-target toxicity.[1][2]
These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of ADCs featuring Phe-Lys linkers. The key assays covered are:
-
Cytotoxicity Assay: To determine the potency of the ADC in killing target cancer cells.
-
Internalization Assay: To confirm that the ADC is taken up by the target cells.
-
Payload Release Assay: To verify the enzymatic cleavage of the Phe-Lys linker and subsequent release of the cytotoxic payload.
-
Bystander Effect Assay: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Mechanism of Action of ADCs with Phe-Lys Linkers
The mechanism of action for an ADC with a Phe-Lys linker begins with the antibody component binding to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[1] The complex is then trafficked to the lysosome, an acidic cellular organelle that contains a variety of hydrolytic enzymes, including Cathepsin B. Inside the lysosome, Cathepsin B recognizes and cleaves the Phe-Lys dipeptide linker. This cleavage initiates the release of the cytotoxic payload from the antibody.[3][4] The released drug can then exert its cell-killing effect, for instance, by disrupting microtubule formation or damaging DNA.
Figure 1. Mechanism of action of an ADC with a Phe-Lys linker.
Data Presentation
The following tables summarize representative quantitative data for key in vitro assays. Note that data for Phe-Lys linkers can be limited in publicly available literature; therefore, data from the closely related and well-characterized Val-Cit linker is also included as a comparator, as they share a similar enzymatic cleavage mechanism.
Table 1: In Vitro Cytotoxicity of ADCs
| ADC Target | Linker-Payload | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | Thailanstatin-Linker | N87 (High HER2) | 13 - 50 | [5] |
| HER2 | Thailanstatin-Linker | MDA-MB-361-DYT2 (Moderate HER2) | 25 - 80 (for DAR > 3.5) | [5] |
| CD30 | vc-MMAE | Jurkat | 19,600 | [6] |
IC50 values represent the concentration of ADC required to inhibit the growth of 50% of cells.
Table 2: Bystander Effect of ADCs in Co-culture
| ADC | Antigen-Positive Cells | Antigen-Negative Cells | Bystander Killing | Reference |
| Trastuzumab-deruxtecan (T-DXd) | SK-BR-3 (HER2+) | MCF7 (HER2-) | Significant increase in MCF7 cell death | [7] |
| T-vc-MMAE | N87 (HER2+) | GFP-MCF7 (HER2-) | Increased with higher ratio of Ag+ cells | [8][9] |
Table 3: Linker Cleavage by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Notes | Reference |
| Phe-Lys | ~30-fold faster than Val-Cit | Cathepsin B (isolated) | Rates were similar to Val-Cit in lysosomal extracts, indicating involvement of other enzymes. | [10] |
| Val-Cit | t½ ≈ 240 min | Cathepsin B | Benchmark for efficient and stable cleavage. | [10] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Lower hydrophobicity can reduce ADC aggregation. | [10] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the viability of a cancer cell line.[11]
Figure 2. Workflow for the ADC cytotoxicity MTT assay.
Materials:
-
Target cancer cell line (Antigen-positive) and a control cell line (Antigen-negative)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC with Phe-Lys linker
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium.[13]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Add 50 µL of the ADC dilutions to the respective wells.[12] Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for the cytotoxic effect to manifest, typically 48 to 144 hours, depending on the payload's mechanism of action.[12][13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[12][13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[12][13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value.
Internalization Assay (pH-sensitive Dye-Based)
This assay confirms that the ADC is internalized by the target cells upon binding to its surface antigen.[15] pH-sensitive dyes like pHrodo are non-fluorescent at neutral pH but become fluorescent in the acidic environment of endosomes and lysosomes.[15][16]
Figure 3. Workflow for the ADC internalization assay.
Materials:
-
Target cancer cell line
-
ADC with Phe-Lys linker
-
pH-sensitive dye labeling kit (e.g., Zenon pHrodo)[16]
-
Live-cell imaging system or flow cytometer
-
Suitable plates or dishes for imaging/flow cytometry
Protocol:
-
ADC Labeling: Label the ADC with a pH-sensitive dye according to the manufacturer's protocol.
-
Cell Seeding: Seed the target cells in an appropriate vessel (e.g., glass-bottom dish for imaging, 96-well plate for flow cytometry) and allow them to adhere.
-
Treatment: Treat the cells with the fluorescently labeled ADC at a suitable concentration.
-
Incubation and Imaging/Analysis: Incubate the cells at 37°C and monitor the increase in fluorescence over time using a live-cell imaging system or by taking measurements at different time points with a flow cytometer.[16]
-
Data Analysis: Quantify the fluorescence intensity per cell or per well. A time-dependent increase in fluorescence indicates ADC internalization and trafficking to acidic compartments.
Payload Release Assay (Cathepsin B Cleavage)
This assay measures the release of the payload from the ADC due to the enzymatic activity of Cathepsin B.[10]
Figure 4. Workflow for the payload release assay.
Materials:
-
ADC with Phe-Lys linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)[10]
-
Activation solution (e.g., DTT)[10]
-
Quenching solution (e.g., 2% Formic Acid or a protease inhibitor cocktail)[10]
-
HPLC or LC-MS system
Protocol:
-
Enzyme Activation: Activate Cathepsin B by incubating it with an activation buffer containing DTT.[10]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC with the assay buffer and initiate the reaction by adding the activated Cathepsin B.[10]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction with the quenching solution.[10]
-
Analysis: Analyze the samples using HPLC or LC-MS to separate and quantify the intact ADC and the released payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's payload, once released from the target cells, to diffuse and kill neighboring antigen-negative cells.[7][13]
Figure 5. Workflow for the bystander effect co-culture assay.
Materials:
-
Antigen-positive (Ag+) target cell line
-
Antigen-negative (Ag-) bystander cell line, stably expressing a fluorescent protein (e.g., GFP)[13]
-
Complete growth medium
-
ADC with Phe-Lys linker
-
96-well plate
-
Fluorescence microplate reader or imaging system
Protocol:
-
Cell Seeding: Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).[13]
-
Incubation: Allow the cells to attach overnight.
-
ADC Treatment: Treat the co-culture with a concentration of ADC that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.[13]
-
Incubation: Incubate the plate for 48-144 hours.[13]
-
Fluorescence Measurement: Measure the GFP fluorescence at different time points. A decrease in GFP signal in the ADC-treated co-culture compared to the untreated control indicates the killing of bystander cells.
-
Data Analysis: Calculate the percentage of bystander cell viability based on the fluorescence readings.
Conclusion
The in vitro cell-based assays described in these application notes provide a robust framework for the preclinical evaluation of ADCs with Phe-Lys linkers. By systematically assessing cytotoxicity, internalization, payload release, and the bystander effect, researchers can gain critical insights into the efficacy and mechanism of action of their ADC candidates, enabling informed decisions for further development.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - IC50 values (pM) of SG3552-based toxins and ADCs against T.brucei cell lines and a human Jurkat cell line. - Public Library of Science - Figshare [plos.figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Protocol for Assessing the Stability of Cbz-Phe-(Alloc)Lys-PAB-PNP in Plasma
Introduction
This application note provides a comprehensive protocol for evaluating the stability of the cleavable linker-payload intermediate, Cbz-Phe-(Alloc)Lys-PAB-PNP, in a plasma environment. This compound is a key component in the design of Antibody-Drug Conjugates (ADCs), where controlled release of a cytotoxic agent is paramount for therapeutic efficacy and safety. The stability of the linker in systemic circulation is a critical determinant of an ADC's therapeutic index. Premature cleavage can lead to off-target toxicity, while excessive stability can hinder payload delivery at the target site.[1]
The this compound structure incorporates several key features: a dipeptide (Phe-Lys) susceptible to enzymatic cleavage, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and protecting groups (Cbz and Alloc) that may also be subject to metabolic degradation. This protocol outlines an in vitro plasma stability assay using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the parent compound's disappearance over time and to identify potential metabolites.
Principle of the Assay
The in vitro plasma stability assay involves incubating this compound with plasma from a relevant species (e.g., human, mouse, rat) at a physiological temperature (37°C). Aliquots of the incubation mixture are taken at various time points, and the enzymatic activity is quenched. The concentration of the remaining parent compound is then determined by a validated LC-MS/MS method. The rate of degradation is used to calculate key stability parameters, such as the in vitro half-life (t½).
Expected Cleavage and Stability Profile
The Phe-Lys dipeptide linker is designed for cleavage by lysosomal proteases like cathepsin B.[2] However, some level of degradation by plasma proteases can occur. Dipeptide linkers, in general, offer improved plasma stability compared to other linker types like hydrazones.[3] Specifically, linkers incorporating a Phe-Lys sequence have been shown to have good stability in human plasma.[2] The p-aminobenzyl carbamate (PAB) spacer is designed to be self-immolative, meaning that once the dipeptide is cleaved, it will spontaneously release the attached payload (in this case, PNP). The carbamate (Cbz) and allyloxycarbonyl (Alloc) protecting groups are generally stable in plasma, with their removal typically requiring specific chemical or enzymatic conditions not abundantly present in circulation.[4][5]
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of ADCs with Phe-Lys Linkers in Mouse Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) featuring Phenylalanine-Lysine (Phe-Lys) cleavable linkers. This resource provides troubleshooting guidance and frequently asked questions to address common stability challenges encountered in mouse plasma during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why is my ADC with a Phe-Lys linker showing instability in mouse plasma?
A1: ADCs with dipeptide linkers like Phe-Lys and the similar Val-Cit are known to exhibit instability in mouse plasma.[1][2] This is primarily due to premature cleavage of the linker by a specific mouse carboxylesterase, Ces1c, which is present in mouse circulation.[1][3] This enzymatic degradation leads to the early release of the cytotoxic payload before the ADC can reach its target tumor cells, potentially causing off-target toxicity and reduced efficacy in mouse models.[1][4][5][6]
Q2: How does the stability of Phe-Lys linkers in mouse plasma compare to other species?
A2: Dipeptide linkers, including Phe-Lys and Val-Cit, generally show significantly higher stability in human and cynomolgus monkey plasma compared to rodent plasma (mouse and rat).[2][4][5][7] For instance, a Val-Cit-containing ADC lost over 95% of its payload after a 14-day incubation in mouse plasma, while showing minimal degradation in human plasma over 28 days.[8][9] This species-specific difference is a critical consideration when selecting animal models for preclinical studies.
Q3: What are the consequences of premature payload release in mouse models?
A3: Premature release of the payload in the bloodstream can lead to several adverse outcomes:
-
Reduced Efficacy: A lower concentration of the intact ADC reaches the tumor site, diminishing its therapeutic effect.[4][5]
-
Increased Off-Target Toxicity: The freely circulating cytotoxic drug can harm healthy tissues, leading to systemic toxicity.[4][5][6]
Q4: Are there strategies to improve the stability of Phe-Lys-like linkers in mouse plasma?
A4: Yes, several chemical modification strategies can enhance the stability of dipeptide linkers in mouse plasma. One successful approach is the addition of a glutamic acid residue adjacent to the valine in a Val-Cit linker, creating an "EVCit" tripeptide linker. This modification has been shown to dramatically improve the ADC's half-life in mouse models from approximately 2 days to 12 days by protecting the linker from Ces1c-mediated cleavage.[1] It is plausible that a similar "E-Phe-Lys" modification could confer enhanced stability. Other strategies include modifying the PABC spacer or exploring different conjugation sites on the antibody.[3][10]
Troubleshooting Guide
Issue 1: Rapid Decrease in Drug-to-Antibody Ratio (DAR) in Mouse Plasma
-
Symptom: You observe a significant loss of payload from your ADC over a short period (e.g., within 24-48 hours) when incubated in mouse plasma, as determined by LC-MS analysis.
-
Potential Cause: Premature cleavage of the Phe-Lys linker by mouse carboxylesterase Ces1c.[1][3]
-
Troubleshooting Steps:
-
Confirm the Instability: Run a time-course plasma stability assay comparing the ADC's stability in mouse plasma versus a more stable matrix like human or cynomolgus monkey plasma. A significant difference will point towards a mouse-specific instability issue.[4][11]
-
Modify the Linker: Consider synthesizing a modified version of your linker. Based on successful strategies for similar linkers, adding a hydrophilic amino acid like glutamic acid to create a tripeptide (e.g., Glu-Phe-Lys) could shield the cleavage site from Ces1c.[1]
-
Evaluate Different Conjugation Sites: The location of the linker-payload on the antibody can influence its susceptibility to enzymatic cleavage.[1] If using cysteine conjugation, explore different engineered cysteine locations. For lysine (B10760008) conjugation, consider site-specific methods to achieve a more homogeneous and potentially more stable ADC.
-
Use a Ces1c Knockout Mouse Model: For in vivo studies, using a mouse strain that lacks the Ces1c enzyme can help determine if the observed instability and toxicity are directly mediated by this enzyme.[3]
-
Issue 2: High Levels of Free Payload Detected in In Vivo Mouse Studies
-
Symptom: Pharmacokinetic (PK) analysis of plasma samples from mice dosed with your ADC reveals high concentrations of the free cytotoxic drug.[12]
-
Potential Cause: In addition to linker cleavage by Ces1c, other factors could contribute to in vivo instability.
-
Troubleshooting Steps:
-
Perform an Ex Vivo Plasma Stability Assay: This will help differentiate between plasma-mediated cleavage and other in vivo clearance or metabolism mechanisms. Incubate the ADC in fresh mouse plasma and monitor for payload release over time.[11][13]
-
Assess Payload Stability: The payload itself might be unstable in the mouse circulatory system. Incubate the free drug in mouse plasma to determine its intrinsic stability.[5]
-
Analyze Metabolites: Use high-resolution mass spectrometry to identify the metabolites of both the ADC and the free payload in your in vivo samples. This can provide insights into the degradation pathways.[12]
-
Issue 3: ADC Aggregation in Mouse Plasma
-
Symptom: Size Exclusion Chromatography (SEC) analysis of your ADC after incubation in mouse plasma shows an increase in high molecular weight species (aggregates).[4][5]
-
Potential Cause: The conjugation of a hydrophobic payload can increase the overall hydrophobicity of the ADC, leading to aggregation, which can be exacerbated by interactions with plasma proteins.[14][15]
-
Troubleshooting Steps:
-
Optimize the DAR: A lower drug-to-antibody ratio can sometimes reduce aggregation. Aim for a balance between potency and stability.[15]
-
Incorporate Hydrophilic Spacers: Adding hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to the linker can improve the solubility and reduce the aggregation propensity of the ADC.[10][16]
-
Formulation Optimization: Evaluate different buffer conditions (pH, excipients) for your ADC formulation to enhance its colloidal stability.[]
-
Quantitative Data Summary
The following tables summarize stability data for dipeptide linkers similar to Phe-Lys, highlighting the significant stability differences observed between mouse and other species' plasma.
Table 1: In Vitro Stability of Val-Cit-MMAE ADCs in Plasma from Different Species
| Species | Incubation Time (days) | % Payload Release | Reference |
| Mouse (CD-1) | 6 | ~25% | [4] |
| Rat (Sprague Dawley) | 6 | ~2.5% | [4] |
| Cynomolgus Monkey | 6 | <1% | [4] |
| Human | 6 | <1% | [4] |
Table 2: Impact of Linker Modification on ADC Stability in Mouse Plasma
| Linker Type | ADC | Incubation Time (days) | % Payload Loss | Reference |
| VCit (Val-Cit) | anti-HER2-MMAF | 14 | >95% | [9] |
| SVCit (Ser-Val-Cit) | anti-HER2-MMAF | 14 | ~70% | [9] |
| EVCit (Glu-Val-Cit) | anti-HER2-MMAF | 14 | ~0% | [9] |
Experimental Protocols
Protocol 1: In Vitro ADC Plasma Stability Assay
Objective: To determine the stability of an ADC and quantify the loss of payload over time when incubated in plasma.
Materials:
-
ADC stock solution of known concentration
-
Frozen plasma (mouse, rat, cynomolgus monkey, human) from a reputable supplier
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffers
-
Elution buffer
-
LC-MS system for analysis
Methodology:
-
Thawing Plasma: Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
ADC Incubation: Spike the ADC into the plasma to a final concentration of approximately 50-100 µg/mL. Also, prepare a control sample by spiking the ADC into PBS.
-
Time Course Sampling: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots from each sample and immediately freeze them at -80°C to stop the reaction.[11]
-
Immunoaffinity Capture: Thaw the collected samples. Isolate the ADC from the plasma matrix using immunoaffinity capture beads.[11][18]
-
Washing: Wash the beads several times with PBS to remove non-specifically bound plasma proteins.
-
Elution: Elute the intact ADC from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer).[18]
-
LC-MS Analysis: Analyze the eluted ADC samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[11][13]
-
Data Analysis: Plot the average DAR as a function of time for each plasma species. The rate of DAR decrease is an indicator of the ADC's stability.
Visualizations
Caption: Proposed mechanism of Phe-Lys linker instability in mouse plasma.
Caption: Experimental workflow for an in vitro plasma stability assay.
Caption: Troubleshooting decision tree for ADC instability.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
challenges with Cbz-Phe-(Alloc)Lys-PAB-PNP linker hydrophobicity and aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Cbz-Phe-(Alloc)Lys-PAB-PNP linker, particularly concerning its hydrophobicity and tendency for aggregation during the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: this compound is a cleavable linker used in the design of antibody-drug conjugates (ADCs).[1][2][3] Its structure can be broken down into several key components:
-
Cbz-Phe-(Alloc)Lys: This is a dipeptide composed of Phenylalanine (Phe) and Lysine (Lys). The N-terminus of Phenylalanine is protected by a Carbobenzyloxy (Cbz) group, and the epsilon-amino group of Lysine is protected by an Alloc (Allyloxycarbonyl) group. Dipeptide linkers, such as Phe-Lys, are often designed to be cleaved by lysosomal proteases like Cathepsin B, ensuring payload release within the target cell.[2][4]
-
PAB (p-aminobenzyl): This is a self-immolative spacer.[2][][6] Once the dipeptide is cleaved by proteases, the PAB spacer spontaneously decomposes to release the conjugated payload.[6][7]
-
PNP (p-nitrophenyl): The p-nitrophenyl carbonate group is an active ester, facilitating the conjugation of the linker to a payload molecule.
Q2: Why does my ADC construct with the this compound linker show high levels of aggregation?
A2: The aggregation is likely due to the significant hydrophobicity of the linker-payload complex.[6][8] Several components of the this compound linker contribute to this hydrophobicity:
-
Phenylalanine (Phe): Phenylalanine is one of the most hydrophobic aromatic amino acids and has a high propensity for self-assembly and can induce aggregation.[9][10][11] The presence of the phenyl ring can lead to π-π stacking interactions between linker molecules on the antibody surface.[10]
-
Carbobenzyloxy (Cbz) Group: The Cbz protecting group, containing a benzyl (B1604629) ring, is also hydrophobic and contributes to the overall nonpolar nature of the linker.
-
Payload: Many cytotoxic payloads used in ADCs are inherently hydrophobic.[8] The combination of a hydrophobic linker and a hydrophobic payload significantly increases the likelihood of aggregation.[8]
Q3: How does hydrophobicity impact the performance of my ADC?
A3: Excessive hydrophobicity and subsequent aggregation can negatively impact your ADC in several ways:
-
Reduced Solubility and Manufacturability: Aggregated ADCs can precipitate out of solution, leading to difficulties in purification and formulation, and ultimately, lower manufacturing yields.[12]
-
Altered Pharmacokinetics (PK): Aggregates are often cleared more rapidly from circulation, reducing the ADC's half-life and exposure to the tumor.[8]
-
Increased Immunogenicity: High molecular weight aggregates can be immunogenic, potentially leading to adverse effects in preclinical and clinical studies.
-
Decreased Efficacy: Aggregation can mask the antigen-binding sites of the antibody, reducing its ability to target cancer cells and deliver the payload.[13]
Q4: What are the key analytical techniques to characterize aggregation of my ADC?
A4: A multi-pronged approach using orthogonal techniques is recommended for robust characterization of ADC aggregation. The following table summarizes key methods:
| Analytical Technique | Principle | Information Provided |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of monomer, dimer, and higher-order aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles. | Provides information on the size distribution and polydispersity of particles in solution. |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules move in response to a centrifugal force. | Determines the sedimentation coefficient distribution, providing detailed information on the size, shape, and relative abundance of different species. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be used to assess changes in the overall hydrophobicity of the ADC upon conjugation and can sometimes separate different drug-to-antibody ratio (DAR) species. |
| Asymmetric Flow Field-Flow Fractionation (AF4) | Separates particles based on their diffusion coefficient in a liquid stream under a cross-flow field. | A gentle separation technique suitable for characterizing a wide range of aggregate sizes without a stationary phase. |
Troubleshooting Guides
This section provides structured guidance for common problems encountered during experiments with the this compound linker.
Problem 1: ADC Precipitation During or After Conjugation
Symptoms:
-
Visible turbidity or precipitate formation in the reaction vessel.
-
Low recovery of soluble ADC after the conjugation reaction.
-
High backpressure and poor peak shape during initial purification attempts by chromatography.
Workflow for Troubleshooting ADC Precipitation:
Problem 2: High Levels of Soluble Aggregates Detected by SEC
Symptoms:
-
SEC analysis shows a significant percentage of high molecular weight (HMW) species.
-
The ADC preparation appears clear to the naked eye.
-
Potential for reduced in vitro and in vivo efficacy.
Workflow for Mitigating Soluble Aggregate Formation:
Experimental Protocols
Protocol 1: General Procedure for ADC Conjugation with this compound-Payload
This protocol assumes prior reduction of interchain disulfides of the antibody.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound-Payload, dissolved in an organic co-solvent (e.g., DMSO)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a 2-5 molar excess of TCEP for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
-
Payload-Linker Conjugation:
-
Add the desired molar excess (e.g., 4-8 fold excess over antibody) of the this compound-Payload solution to the reduced antibody.
-
Critical Step: Add the payload-linker solution dropwise while gently stirring to avoid localized high concentrations that can promote aggregation.
-
Incubate the reaction for 1-4 hours at room temperature or 4°C. The lower temperature may help to minimize aggregation.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-acetylcysteine (relative to the payload-linker) to quench any unreacted payload-linker.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the ADC using size exclusion chromatography (SEC) to remove unconjugated payload-linker, quenching reagent, and to assess the level of aggregation.
-
Alternatively, hydrophobic interaction chromatography (HIC) can be used for purification, which may also help to separate species with different DARs or aggregation states.
-
Protocol 2: Characterization of ADC Aggregates by Size Exclusion Chromatography (SEC)
Instrumentation:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
Mobile Phase:
-
A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject 20-50 µL of the prepared ADC sample.
-
Run the chromatography at a flow rate of 0.5-1.0 mL/min for approximately 30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent high molecular weight (HMW) aggregates.
-
Calculate the percentage of aggregates by dividing the area of the HMW peaks by the total area of all peaks.
-
This technical support center provides a starting point for addressing challenges associated with the this compound linker. Due to the inherent hydrophobicity of this linker, careful optimization of conjugation, purification, and formulation protocols is crucial for the successful development of ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
optimizing payload release kinetics from Cbz-Phe-(Alloc)Lys-PAB-PNP
Welcome to the Technical Support Center for the Cbz-Phe-(Alloc)Lys-PAB-PNP linker system. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize payload release kinetics for their antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of payload release from the this compound linker?
A1: The payload release is a multi-step process initiated by enzymatic cleavage. First, a lysosomal protease, such as Cathepsin B, cleaves the amide bond between Phenylalanine (Phe) and the p-aminobenzyl (PAB) group. This cleavage event triggers a spontaneous, self-immolative 1,6-elimination of the PAB spacer, which then releases the free payload.[1][2]
Q2: Which enzymes are responsible for cleaving the Phe-Lys dipeptide?
A2: The Gly-Phe-Lys or Phe-Lys peptide sequence is primarily designed to be cleaved by lysosomal proteases, with Cathepsin B being the most prominent enzyme responsible for this action within the cell.[2][3][4] This cleavage is typically efficient within the acidic environment of the lysosome.
Q3: What is the purpose of the Alloc protecting group on the Lysine (B10760008) residue?
A3: The allyloxycarbonyl (Alloc) group is an amine protecting group used during the synthesis of the linker.[5] It prevents unwanted side reactions at the lysine's side-chain amine. It must be removed (deprotected) to allow for the conjugation of the linker to the payload or antibody. This deprotection is a critical step for the successful synthesis of the final ADC.
Q4: Why is the PAB (p-aminobenzyl) group referred to as a "self-immolative" spacer?
A4: The PAB group is termed "self-immolative" because once its triggering mechanism is activated (in this case, the enzymatic cleavage of the Phe-Lys bond), it spontaneously and irreversibly fragments to release the payload without needing further enzymatic or chemical intervention.[1][6][7] This process is a thermodynamically favorable electronic cascade.
Q5: What analytical methods are recommended for monitoring payload release?
A5: The most common and effective methods for quantifying the released payload are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9] LC-MS/MS is particularly powerful as it provides high sensitivity and can confirm the identity of the released payload and any metabolites.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of payload release from ADCs utilizing the this compound linker.
Issue 1: Slow or Incomplete Payload Release
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inefficient Enzymatic Cleavage | Verify enzyme activity and concentration. | Use a fresh batch of the enzyme (e.g., Cathepsin B). Titrate the enzyme concentration to find the optimal level for your specific ADC. Ensure the enzyme is active under your assay conditions. |
| Suboptimal pH | Check the pH of the reaction buffer. | Lysosomal enzymes like Cathepsin B have optimal activity at acidic pH (typically 4.5-5.5).[12][] Prepare fresh buffers and verify the pH before starting the experiment. |
| Incomplete Alloc Group Deprotection | Confirm complete removal of the Alloc group post-synthesis. | Analyze the linker-payload intermediate by LC-MS to ensure the Alloc group has been fully removed. Incomplete deprotection can hinder enzymatic access or alter the linker's electronic properties. Refer to the Alloc Deprotection Protocol. |
| Steric Hindrance | The conjugation site or payload structure may impede enzyme binding. | While difficult to change post-synthesis, this is a critical design consideration. Steric hindrance near the cleavage site can dramatically slow down release kinetics.[14] |
Issue 2: Premature Payload Release in Plasma
| Possible Cause | Troubleshooting Step | Recommended Action |
| Linker Instability | Assess the stability of the ADC in a relevant plasma matrix (e.g., human, mouse). | Perform an In Vitro Plasma Stability Assay.[8] Incubate the ADC in plasma at 37°C and measure the amount of released payload over time using LC-MS/MS. |
| Cleavage by Plasma Enzymes | The linker may be susceptible to degradation by circulating proteases or esterases. | The Val-Cit linker, which is similar to Phe-Lys, has shown susceptibility to mouse carboxylesterase C1 (Ces1C).[15] If premature release is observed in mouse models, consider using Ces1C knockout mice for preclinical studies or redesigning the linker. |
Issue 3: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Sample Preparation | Review sample handling and processing procedures. | Ensure consistent ADC concentration, incubation times, and quenching methods. Use a standardized protocol for protein precipitation or sample cleanup before analysis.[8] |
| Analytical Method Not Optimized | Validate the analytical method for linearity, accuracy, and precision. | Develop a robust calibration curve for the payload.[16] Use an internal standard for LC-MS/MS analysis to account for variations in sample processing and instrument response.[10] |
| ADC Aggregation | The hydrophobicity of the linker-payload can cause aggregation, leading to inconsistent sampling. | Analyze the ADC for aggregation using Size-Exclusion Chromatography (SEC).[9] If aggregation is an issue, consider optimizing the formulation buffer or reducing the drug-to-antibody ratio (DAR).[17] |
Data Presentation
Table 1: Typical Parameters for In Vitro Cleavage Assays
| Parameter | Typical Range/Value | Notes |
| Enzyme | Cathepsin B | Other lysosomal proteases can also be evaluated.[15] |
| Enzyme Concentration | 1-10 µM | Optimal concentration should be determined empirically. |
| ADC Concentration | 10-100 µg/mL | Should be within the linear range of the analytical method. |
| Buffer | Sodium Acetate (B1210297) or Citrate | --- |
| pH | 4.5 - 5.5 | Mimics the lysosomal environment.[12] |
| Temperature | 37°C | Physiological temperature. |
| Incubation Time | 0 - 48 hours | Time points should be selected to capture the full kinetic profile.[8] |
Table 2: Comparison of Analytical Techniques for Payload Quantification
| Technique | Pros | Cons | Best For |
| RP-HPLC | Robust, widely available, good for quantification.[9] | Less sensitive than LC-MS/MS, may not provide structural confirmation. | Routine analysis and quantification of known payloads. |
| LC-MS/MS | High sensitivity and specificity, provides structural confirmation, can identify metabolites.[11] | More complex instrumentation and method development. | Characterizing release kinetics, identifying metabolites, and analyzing complex biological samples.[18] |
Experimental Protocols & Visualizations
Payload Release Mechanism
The following diagram illustrates the two-stage release of the payload from the ADC.
Caption: Mechanism of payload release via enzymatic cleavage and self-immolation.
Protocol 1: Enzymatic Cleavage Assay
This protocol assesses the rate of payload release in the presence of a specific enzyme.[8]
-
Prepare Reagents:
-
Prepare a 100 mM sodium acetate buffer and adjust the pH to 5.0.
-
Prepare a stock solution of the ADC at 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Prepare a stock solution of Cathepsin B (or other protease) at 100 µM in the assay buffer.
-
-
Set up Reaction:
-
In a microcentrifuge tube, add the ADC to the assay buffer to a final concentration of 100 µg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Cathepsin B to a final concentration of 5 µM.
-
-
Incubation and Sampling:
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
-
Quench Reaction:
-
Immediately stop the reaction by adding a 3-fold excess of cold acetonitrile (B52724) containing an internal standard. This also serves to precipitate the antibody and enzyme.
-
-
Sample Processing:
-
Vortex the quenched sample vigorously.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the supernatant for the presence of the released payload using a validated RP-HPLC or LC-MS/MS method.
-
Quantify the amount of released payload at each time point and plot as a function of time to determine the release kinetics.
-
Protocol 2: Alloc Deprotection on Resin
This protocol describes a common method for removing the Alloc protecting group from the lysine side chain using a palladium catalyst.[5]
-
Prepare Reagents:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Scavenger: Phenylsilane (B129415) (PhSiH₃).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
-
Swell Resin:
-
Place the peptide resin containing the Alloc-protected lysine in a fritted reaction vessel.
-
Wash and swell the resin with DCM for 20-30 minutes.
-
-
Prepare Deprotection Solution:
-
Caution: Perform in a well-ventilated fume hood. Palladium catalysts can be air-sensitive.
-
In a separate vial, dissolve Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM. The solution should turn yellow.
-
-
Deprotection Reaction:
-
Drain the DCM from the resin.
-
Add the deprotection solution to the resin.
-
Gently agitate the mixture at room temperature for 2 hours. The reaction can be monitored for completion using a colorimetric test (e.g., Kaiser test) to detect the presence of the free amine.
-
-
Wash Resin:
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), DMF (3 times), and finally DCM (3 times) to remove all traces of the catalyst and scavenger byproducts.
-
-
Confirmation:
-
The resin is now ready for the next synthesis step. A small sample can be cleaved and analyzed by LC-MS to confirm complete deprotection.
-
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving common payload release issues.
References
- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 2. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. mdpi.com [mdpi.com]
- 11. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
how to prevent premature cleavage of Cbz-Phe-(Alloc)Lys-PAB-PNP
Welcome to the technical support center for Cbz-Phe-(Alloc)Lys-PAB-PNP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of this advanced linker, which is commonly used in the design of Antibody-Drug Conjugates (ADCs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key functional components?
A1: this compound is a multi-component molecule used as a cleavable linker system in bioconjugation, particularly for ADCs. Its structure is designed with specific protecting groups and functional moieties to ensure stability during synthesis and specific cleavage under desired conditions.
-
Cbz (Carboxybenzyl): An amine protecting group on the N-terminus of Phenylalanine (Phe). It is known for its stability under a range of conditions but is selectively removed by catalytic hydrogenolysis.[3][4]
-
Phe-Lys: A dipeptide sequence (Phenylalanine-Lysine) that can act as a recognition site for certain proteases.
-
Alloc (Allyloxycarbonyl): An amine protecting group on the side chain (ε-amino group) of Lysine. It is an orthogonal protecting group, stable to both acidic and basic conditions commonly used in peptide synthesis, but specifically cleaved by palladium(0) catalysts.[5][6]
-
PAB (p-aminobenzyl): A self-immolative spacer. Once the dipeptide is cleaved (e.g., by an enzyme), this spacer fragments to release the conjugated payload.[7]
-
PNP (p-nitrophenyl carbonate): An activated carbonate that serves as a good leaving group, facilitating the conjugation of a payload (drug) to the linker system through a carbamate (B1207046) bond.[8]
Caption: Functional components of the this compound linker.
Q2: My Cbz group is cleaving prematurely. What are the likely causes and solutions?
A2: Premature cleavage of the Cbz group is almost always due to exposure to reductive conditions. The Cbz group is highly sensitive to catalytic hydrogenation.
Potential Causes:
-
Palladium Contamination: Residual palladium catalysts (e.g., Pd/C, Pd(PPh₃)₄) from previous synthetic steps.
-
Unintended Hydrogenation: Performing reactions under a hydrogen atmosphere or using reagents that can act as hydrogen donors (transfer hydrogenation) when a catalyst is present.[3][9]
-
Strong Acidic Conditions: While generally stable to mild acids, Cbz can be cleaved by strong acids like HBr in acetic acid (HBr/HOAc) or high concentrations of HCl.[3][9][10]
Solutions:
-
Rigorous Purification: Ensure all starting materials and intermediates are thoroughly purified to remove any traces of metal catalysts.
-
Inert Atmosphere: Conduct all reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent unintended side reactions.
-
Avoid Reductive Reagents: Scrutinize your experimental protocol to ensure no reducing agents or hydrogen sources are accidentally introduced.
-
Control pH: Maintain a neutral or mildly acidic/basic pH. Avoid the use of strong, concentrated acids.
Q3: I am observing unexpected deprotection of the Alloc group. How can I prevent this?
A3: The Alloc group is specifically cleaved by palladium(0) complexes.[5][6] Its premature removal is a strong indicator of palladium contamination in your reaction.
Potential Causes:
-
Catalyst Carryover: The most common cause is trace amounts of a palladium(0) catalyst, such as Pd(PPh₃)₄, used in other steps of the synthesis.[11][12]
-
Incompatible Reagents: Certain reagents might be contaminated with palladium or could reduce a palladium(II) precursor to the active palladium(0) catalyst.
Solutions:
-
Dedicated Glassware: Use glassware exclusively for palladium-free reactions to avoid cross-contamination.
-
Catalyst Scavengers: If contamination is suspected, consider treating solutions with a palladium scavenger.
-
Thorough Analysis: Use sensitive analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to test for trace palladium in your reagents or on your equipment if the problem persists.
-
Orthogonal Strategy Review: Ensure that any other catalytic steps in your synthesis do not involve reagents that could cleave the Alloc group. The Cbz and Alloc groups are designed to be orthogonal, meaning their removal conditions are distinct and non-interfering.[13]
Q4: The PAB-PNP linker seems unstable and is reacting before I can attach my payload. What should I avoid?
A4: The p-nitrophenyl (PNP) carbonate is an activated ester, making it susceptible to nucleophilic attack. This reactivity is essential for payload conjugation but can also be a source of instability.
Potential Causes:
-
Nucleophilic Solvents/Reagents: Exposure to primary or secondary amines, strong nucleophiles (e.g., thiols), or even alcohols (especially at elevated temperatures) can displace the PNP group.
-
Basic Conditions (High pH): Hydrolysis of the carbonate can occur under strongly basic conditions, leading to the degradation of the linker.
-
Moisture: Water can act as a nucleophile, leading to slow hydrolysis of the activated carbonate.
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous and carry out reactions under an inert atmosphere.
-
Control pH: Avoid strongly basic conditions. If a base is required for a reaction, use a non-nucleophilic, sterically hindered base.
-
Purify Reagents: Ensure all reagents, especially amines intended for other parts of the molecule, are pure and that no nucleophilic impurities are present.
-
Proper Storage: Store the this compound linker under anhydrous conditions at a low temperature (e.g., -20°C) to minimize degradation over time.
Troubleshooting Guide
Premature cleavage can compromise the yield and purity of your final conjugate. This guide provides a systematic approach to identifying and resolving the issue.
Table 1: Stability of Protecting Groups and Linker Components
| Component | Stable To | Labile To (Conditions to Avoid) |
| Cbz Group | Mild acids (TFA), bases (piperidine), Pd(0) catalysts | Catalytic Hydrogenation (e.g., H₂/Pd), Strong Acids (e.g., HBr/HOAc)[3][9] |
| Alloc Group | Acids (TFA), bases (piperidine), hydrogenation (H₂/Pd) | Pd(0) Catalysts (e.g., Pd(PPh₃)₄) + Nucleophilic Scavenger[5][6] |
| PAB-PNP Linker | Mild acids, reductive conditions | Strong Nucleophiles (amines, thiols), Strong Bases, Prolonged exposure to moisture[8] |
Diagnostic Workflow for Premature Cleavage
If you detect an impurity or low yield, use the following workflow to diagnose the problem. The primary analytical method for detection is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
Caption: A logical workflow for troubleshooting premature linker cleavage.
Experimental Protocols
Protocol 1: General Stability Test
This protocol helps determine the stability of this compound under your specific reaction conditions.
Objective: To assess the integrity of the linker when exposed to individual reagents or conditions planned for a subsequent synthetic step.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Control Sample: Dilute an aliquot of the stock solution to a final concentration suitable for LC-MS analysis. This is your T=0 reference sample.
-
Test Conditions: In separate, sealed vials, add the linker stock solution and the specific reagent you wish to test (e.g., a specific base, solvent, or coupling agent) at the planned reaction concentration and temperature.
-
Time Points: Incubate the test samples. At various time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each vial.
-
Quenching: Immediately quench the reaction if necessary (e.g., by neutralizing with a weak acid if testing a base) and dilute the aliquot for analysis.
-
Analysis: Analyze the T=0 control and all test samples by LC-MS. Compare the chromatograms to identify any new peaks corresponding to cleavage products. Quantify the percentage of intact linker remaining over time.
Protocol 2: Detection of Trace Palladium
This protocol provides a qualitative method to check for palladium contamination that could cleave the Alloc group.
Objective: To quickly screen reagents or solutions for the presence of active palladium(0) catalyst.
Methodology:
-
Test Reaction Setup: In a small vial, dissolve a sample of a simple Alloc-protected amino acid (e.g., Alloc-Lys) in the solvent or reagent solution you wish to test.
-
Add Scavenger: Add a suitable allyl scavenger, such as dimedone or morpholine.
-
Incubation: Allow the mixture to stir at room temperature for 1-2 hours.
-
Analysis: Analyze the reaction mixture by Thin Layer Chromatography (TLC) or LC-MS.
-
Interpretation: Compare the analysis to a control sample of the Alloc-protected amino acid. The appearance of a new spot (TLC) or peak (LC-MS) corresponding to the deprotected amino acid indicates the presence of an active palladium catalyst in your test sample.
References
- 1. This compound | CAS#:159857-90-6 | Chemsrc [chemsrc.com]
- 2. This compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 11. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Technical Support Center: Enhancing the Therapeutic Index of Phe-Lys Linked ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development of Phenylalanine-Lysine (Phe-Lys) linked Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| FAQ-PL-001 | What is a Phe-Lys linker and why is it used in ADCs? | A Phe-Lys linker is a dipeptide-based, enzyme-cleavable linker used to attach a cytotoxic payload to an antibody.[][] It is designed to be stable in systemic circulation and to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][] This targeted release of the payload within the cancer cell is intended to maximize efficacy and minimize off-target toxicity.[3] |
| FAQ-PL-002 | How does the stability of a Phe-Lys linker compare to a Val-Cit linker? | While both are cathepsin B-cleavable linkers, studies have shown that Phe-Lys linkers can be less stable in human plasma compared to Valine-Citrulline (Val-Cit) linkers.[4] This can lead to a higher rate of premature payload release, which may impact the therapeutic index. However, the cleavage kinetics can be influenced by the payload and the overall ADC structure. |
| FAQ-PL-003 | What are the key strategies to improve the therapeutic index of Phe-Lys linked ADCs? | The main strategies include: 1. Optimizing the Drug-to-Antibody Ratio (DAR): A lower DAR (typically 2-4) is often associated with a better therapeutic index, balancing efficacy with reduced toxicity and faster clearance.[] 2. Site-Specific Conjugation: This produces more homogeneous ADCs, leading to improved pharmacokinetics (PK) and a wider therapeutic window compared to stochastic lysine (B10760008) conjugation.[6][7] 3. Payload Selection & Modification: Using payloads with optimal potency and hydrophilicity can prevent aggregation and improve PK properties.[8][] 4. Linker Modification: Introducing hydrophilic spacers (e.g., PEG) can reduce aggregation and improve stability.[][10] |
| FAQ-PL-004 | How does the hydrophobicity of the Phe-Lys linker and payload impact the ADC? | The inherent hydrophobicity of many payloads and some linkers, including peptide-based ones, can lead to ADC aggregation.[11][12] Aggregation can increase immunogenicity, accelerate clearance from circulation, and reduce the overall efficacy and safety of the ADC.[11][13][14] Modulating hydrophobicity through linker design or payload selection is a key optimization strategy.[8][10] |
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. | The pH for lysine conjugation typically ranges from 7 to 9.[15] Perform small-scale experiments to determine the optimal conditions for your specific antibody and linker-payload.[] |
| Poor Reagent Quality | Verify the purity and concentration of the linker-payload. | Use fresh, high-quality reagents. Confirm the concentration of stock solutions before each conjugation reaction. |
| Steric Hindrance | Modify linker design. | If the conjugation site is sterically hindered, consider a linker with a longer spacer arm, such as a PEG spacer, to improve accessibility.[16] |
| Antibody Buffer Contamination | Purify the antibody before conjugation. | Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or preservatives like sodium azide (B81097) can interfere with lysine conjugation.[17] |
Issue 2: ADC Aggregation
| Potential Cause | Troubleshooting Step | Recommended Action |
| High Hydrophobicity | Modify the linker-payload or use formulation excipients. | Incorporate hydrophilic linkers (e.g., with PEG spacers) to decrease the overall hydrophobicity of the ADC.[][10] Screen different formulation buffers containing excipients that reduce protein aggregation. |
| High DAR | Optimize the conjugation reaction to target a lower average DAR. | Reduce the molar excess of the linker-payload during conjugation. A lower DAR (e.g., 2 or 4) generally leads to less aggregation.[] |
| Unfavorable Buffer Conditions | Screen different pH and salt concentrations. | Aggregation can occur if the pH is close to the antibody's isoelectric point.[11] Maintaining appropriate ionic strength can also prevent aggregation.[11] |
| Unstable Conjugate | Consider site-specific conjugation. | Heterogeneous products from stochastic lysine conjugation can be more prone to aggregation. Site-specific conjugation yields a more homogeneous and stable product.[7] |
Issue 3: Premature Payload Release in Plasma
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inherent Linker Instability | Evaluate linker chemistry. | The Phe-Lys dipeptide can be susceptible to cleavage by plasma proteases.[18] Compare its stability to more stable linkers like Val-Cit or consider linker modifications to enhance stability.[19] |
| Non-specific Enzyme Activity | Perform in vitro plasma stability assays. | Incubate the ADC in plasma from different species (human, mouse, rat) and quantify the release of free payload over time using LC-MS/MS.[20][21][22][23] This helps to identify species-specific differences in linker stability. |
| Suboptimal Conjugation Chemistry | Ensure complete and stable bond formation. | Incomplete reactions can lead to unstable products. Ensure purification methods effectively remove unreacted components. |
Quantitative Data Summary
Table 1: Comparative Stability of Dipeptide Linkers
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Phe-Lys | BR96-DOX | - | Showed good stability in human plasma in early studies. | [4] |
| Val-Cit | BR96-DOX | - | Demonstrated excellent stability in human plasma. | [4] |
| Val-Cit-PABC-MMAE | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [24] |
| Glucuronide-Dipeptide | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma. | [24] |
| Asn-Containing Linkers | anti-Her2/anti-CD20-MMAE | Mouse | Found to be very stable in mouse plasma. | [19][25] |
Note: Direct quantitative comparison of Phe-Lys vs. Val-Cit in vivo stability is context-dependent and varies with the specific ADC construct.
Experimental Protocols
Protocol 1: General Procedure for Lysine-Directed Stochastic Conjugation of a Phe-Lys Linker-Payload
Objective: To conjugate a Phe-Lys linker-payload to an antibody via its surface lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).
-
Phe-Lys-PABC-Payload with an amine-reactive group (e.g., NHS ester).
-
Reaction buffer (e.g., PBS, pH 7.4-8.5).
-
Quenching solution (e.g., Tris or glycine).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Methodology:
-
Antibody Preparation: Ensure the mAb is purified and buffer-exchanged into an amine-free buffer at a concentration of 5-10 mg/mL.[17]
-
Reaction Setup: Gently mix the mAb solution with the reaction buffer.
-
Linker-Payload Addition: Add a calculated molar excess of the dissolved linker-payload to the mAb solution. The molar ratio will determine the average DAR and should be optimized (e.g., 5-10 fold molar excess).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for 1-2 hours with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted linker-payload.
-
Purification: Purify the ADC from unconjugated linker-payload, quenching reagent, and solvent using SEC.
-
Characterization: Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug load distribution of the ADC population.
Principle: HIC separates ADC species based on hydrophobicity. Since each conjugated payload adds hydrophobicity, species with different numbers of drugs (DAR 0, 2, 4, etc.) can be resolved.[26][27][28]
Methodology:
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.[26]
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of species n * n) / 100 (where 'n' is the number of drugs for that species).[26]
-
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the Phe-Lys linker by measuring payload release in plasma over time.
Methodology:
-
Incubation: Incubate the ADC at a fixed concentration (e.g., 100 µg/mL) in plasma (human, rat, mouse) at 37°C.[20][22]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).[22][23]
-
Sample Processing:
-
For total antibody measurement (ELISA): Use an antigen-capture ELISA to measure the concentration of total antibody at each time point.
-
For free payload measurement (LC-MS/MS): Precipitate plasma proteins from an aliquot using a cold organic solvent like acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the released payload.[21][29]
-
-
Quantification:
-
Data Analysis: Calculate the percentage of payload released at each time point relative to the initial total conjugated payload.
Visualizations
References
- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. N-terminal selective conjugation method widens the therapeutic window of antibody–drug conjugates by improving tolerability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. nanocomposix.com [nanocomposix.com]
- 18. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ADC Plasma Stability Assay [iqbiosciences.com]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
addressing off-target toxicity with Cbz-Phe-(Alloc)Lys-PAB-PNP linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cbz-Phe-(Alloc)Lys-PAB-PNP linkers in the development of Antibody-Drug Conjugates (ADCs). Our goal is to help you address specific challenges related to off-target toxicity and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the composition and expected cleavage mechanism of the this compound linker?
A: This is a cleavable linker designed for ADCs.[1][2][3] Its components are:
-
Cbz (Carbobenzyloxy) & Alloc (Allyloxycarbonyl): These are protecting groups for the Phe-Lys dipeptide. The Alloc group, in particular, is orthogonal to Fmoc/tBu and Boc/Bn strategies and is typically removed using a palladium catalyst to enable payload conjugation.[4][5]
-
Phe-Lys (Phenylalanine-Lysine): This dipeptide is the recognition site for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[6][]
-
PAB (para-aminobenzyl): A self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by Cathepsin B, the PAB spacer undergoes a 1,6-elimination, ensuring the release of the payload in its unmodified, active form.[8][9]
-
PNP (para-nitrophenyl): A leaving group that facilitates the conjugation of the linker to the payload.
The intended mechanism involves ADC internalization into a target cell, trafficking to the lysosome, and enzymatic cleavage of the Phe-Lys bond by Cathepsin B, leading to payload release.
Q2: Why was a Phe-Lys dipeptide chosen over the more common Val-Cit linker?
A: While Val-Cit is known for its high stability in human plasma, Phe-Lys offers different cleavage kinetics.[6] Studies with isolated Cathepsin B have shown that the Phe-Lys linker can be cleaved significantly faster than Val-Cit.[8] However, within a complex lysosomal extract, the cleavage rates can be comparable, suggesting the involvement of other proteases.[8] The choice of Phe-Lys may be intended to achieve more rapid payload release within the lysosome, which could be beneficial for certain payloads or cancer cell types.
Q3: What are the primary causes of off-target toxicity when using this type of linker?
A: Off-target toxicity with cleavable linkers like this compound is primarily driven by the premature release of the cytotoxic payload into systemic circulation before the ADC reaches the target tumor cells.[10][11] This can be caused by:
-
Linker Instability: The Phe-Lys dipeptide may be less stable in human plasma compared to Val-Cit, potentially leading to cleavage by circulating proteases.[6]
-
Bystander Effect: While beneficial for killing adjacent antigen-negative tumor cells, a highly permeable payload released from the linker can also diffuse into healthy tissues, causing toxicity.[12][13]
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed on healthy cells, leading to ADC binding and toxicity in non-tumor tissues.[14]
Troubleshooting Guides
Problem 1: High levels of free payload detected in in vitro plasma stability assays.
Your ADC constructed with a this compound linker shows significant payload deconjugation after incubation in plasma.
-
Possible Cause 1: Linker Instability. The Phe-Lys dipeptide is known to be more susceptible to enzymatic cleavage than other dipeptides like Val-Cit.[6] Circulating proteases in plasma may be cleaving the linker prematurely.
-
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for premature payload release.
Problem 2: Significant cytotoxicity observed in antigen-negative cells in vitro.
In a cytotoxicity assay, your ADC is killing the control cell line that does not express the target antigen.
-
Possible Cause 1: Potent Bystander Effect. The released payload is highly membrane-permeable and is diffusing out of any inadvertently targeted cells (or from free payload in the medium) and killing neighboring antigen-negative cells.[12][15]
-
Possible Cause 2: Premature Extracellular Payload Release. The linker is being cleaved by proteases shed by the cells into the culture medium, liberating free payload that is non-specifically toxic.
-
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for off-target in vitro cytotoxicity.
Data Presentation
Table 1: Comparative Properties of Common Dipeptide Linkers
| Feature | Val-Cit Linker | Phe-Lys Linker | Val-Ala Linker |
| Relative Cleavage Rate (Isolated Cathepsin B) | Baseline | ~30-fold faster than Val-Cit[8] | ~50% of Val-Cit rate[8] |
| Cleavage Rate (Lysosomal Lysate) | Similar to Phe-Lys[8] | Similar to Val-Cit[8] | Not widely reported |
| Human Plasma Stability | Generally high[9][16] | Substantially less stable than Val-Cit in some studies[6] | Similar to Val-Cit[] |
| Rodent Plasma Stability | Unstable (cleaved by Ces1C)[9][16][18] | Not widely reported, but peptide linkers can be unstable | Similar to Val-Cit[] |
| Key Advantage | High plasma stability, well-characterized | Potentially faster payload release in lysosome | Lower hydrophobicity can reduce ADC aggregation[8][] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay (LC-MS Based)
This protocol assesses the stability of the ADC and quantifies the release of free payload in plasma over time.
Objective: To determine the rate of drug deconjugation from the ADC in plasma.
Materials:
-
ADC stock solution
-
Human, mouse, and rat plasma (sodium heparin anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
LC-MS grade acetonitrile (B52724), water, and formic acid
-
Internal standard (for payload quantification)
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed (37°C) plasma from each species.
-
Incubate samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots and immediately store them at -80°C to stop the reaction.[19]
-
-
Sample Preparation (for Free Payload Quantification):
-
Thaw plasma samples.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard to precipitate plasma proteins.[19]
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new plate or vial for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific payload and internal standard.[20]
-
Generate a standard curve of the free payload in control plasma to enable accurate quantification.
-
Inject the supernatant from the prepared samples and quantify the amount of released payload at each time point.
-
-
Data Analysis:
-
Plot the concentration of free payload versus time.
-
Calculate the half-life (t½) of the linker in the plasma of each species.
-
Protocol 2: On-Resin Alloc Deprotection (Palladium-Catalyzed)
This protocol describes the removal of the Alloc protecting group from the lysine (B10760008) residue of the linker on a solid-phase resin before payload conjugation.
Objective: To selectively deprotect the amine on the lysine side chain for subsequent reaction.
Materials:
-
Peptide-resin with Alloc-protected lysine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger: Phenylsilane (PhSiH₃) or Dimethylamine borane
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin in the reaction solvent (e.g., DCM) for 30 minutes.
-
Drain the solvent.
-
Prepare the deprotection solution under an inert atmosphere: Dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.[5]
-
Add the scavenger to the palladium solution (e.g., 20 equivalents of Phenylsilane).[5][21]
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for the recommended time (e.g., 2 x 30 minutes).[5]
-
Drain the reaction mixture.
-
Wash the resin extensively to remove the palladium catalyst and scavenger. A typical wash sequence is: DCM (5x), DMF (3x), 5% sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), DMF (3x), and finally DCM (5x).[22]
-
Verification (Optional but Recommended): Cleave a small amount of resin and analyze by HPLC and mass spectrometry to confirm complete removal of the Alloc group before proceeding with payload conjugation.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfagen.com.tr [alfagen.com.tr]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. rsc.org [rsc.org]
Technical Support Center: Optimization of Drug-to-Antibody Ratio (DAR) for Cbz-Phe-(Alloc)Lys-PAB-PNP ADCs
Welcome to the technical support center for the optimization of Drug-to-Antibody Ratio (DAR) for your Cbz-Phe-(Alloc)Lys-PAB-PNP Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting tips, and detailed protocols to assist in fine-tuning the DAR for optimal therapeutic efficacy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the importance and control of the drug-to-antibody ratio in ADC development.
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1][2] It is considered a Critical Quality Attribute (CQA) because it directly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[1][3] An insufficient drug load may render the ADC ineffective, while an excessive drug load can lead to increased toxicity, faster clearance from circulation, and potential aggregation issues.[1][4][5] Therefore, precise control and monitoring of the DAR are essential throughout the development and manufacturing process to ensure a consistent, safe, and effective therapeutic product.[1][6]
Q2: How does the DAR for my this compound ADC influence its efficacy, toxicity, and pharmacokinetics?
A2: The DAR value creates a delicate balance for the therapeutic window of an ADC.[7]
-
Efficacy: Generally, a higher DAR delivers more of the Cbz-Phe-(Alloc)Lys-PAB cytotoxic payload to the target cell, which can lead to increased potency.[5][8] However, this relationship is not always linear.
-
Toxicity: High DAR values (e.g., >8) can increase the hydrophobicity of the ADC, leading to faster clearance through the liver and increased off-target toxicity.[5][9][10] This can narrow the therapeutic window.
-
Pharmacokinetics (PK): ADCs with a very high DAR are often cleared more rapidly from circulation, reducing the time available to reach the tumor site.[8][10] A DAR of approximately 2-4 is often considered optimal for balancing efficacy and safety.[5]
Q3: What are the most common methods to determine the DAR of my ADC?
A3: Several analytical techniques can be used to measure the average DAR and the distribution of different drug-loaded species.[4] The most common methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is the most widely used method for detailed DAR analysis, especially for cysteine-linked ADCs.[4][11] It separates ADC species based on the number of conjugated drug-linker molecules, providing information on both the average DAR and the drug load distribution.[11][12]
-
UV/Vis Spectrophotometry: This is a simple and quick method that can provide an estimate of the average DAR.[4][12][] It relies on the distinct UV absorbance of the antibody (at 280 nm) and the drug-linker.[11][14] However, it does not provide information on the distribution of different DAR species.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides detailed information on the DAR and drug load distribution by measuring the mass of the intact ADC species.[4][] It is a powerful characterization tool.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for detailed DAR analysis, often after reducing the ADC to separate the light and heavy chains.[4]
Q4: What are the main challenges in controlling the DAR during the conjugation of this compound?
A4: The primary challenge is the heterogeneity of the final product.[6][7] Traditional conjugation methods, such as linking to surface-accessible lysine (B10760008) residues, can result in a mixture of ADCs with varying DAR values (from 0 to over 8).[9] Factors that contribute to this heterogeneity include the number of available conjugation sites, reaction stoichiometry, and process parameters.[16][17] Achieving a consistent, narrow distribution of DAR species from batch to batch is a key manufacturing challenge.[16]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of DAR for this compound ADCs.
Issue 1: The average DAR is consistently lower than the target, even with a high molar excess of the drug-linker.
| Potential Cause | Recommended Solution |
| Degradation of this compound Drug-Linker | The p-nitrophenyl (PNP) ester is an activated ester susceptible to hydrolysis. Ensure the drug-linker is stored under anhydrous conditions and is of high purity. Prepare stock solutions fresh before each conjugation reaction. |
| Suboptimal Reaction Conditions | Optimize the reaction pH, temperature, and incubation time. For lysine conjugation, a pH range of 8.0-9.0 is typically used. Perform a Design of Experiments (DoE) to systematically evaluate the impact of these parameters on the final DAR.[17] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) will compete with antibody lysines for reaction with the PNP ester. Use non-nucleophilic buffers such as phosphate (B84403) or borate (B1201080) buffers. |
| Inaccurate Concentration Determination | Verify the concentration of both the antibody and the drug-linker stock solutions using reliable methods (e.g., A280 for the antibody, and a calibrated standard curve for the drug-linker via UV/Vis or HPLC).[1] |
Issue 2: High batch-to-batch variability in the average DAR and drug-load distribution.
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Stoichiometry | Ensure precise and consistent molar ratios of the this compound linker to the antibody.[1] Small deviations can significantly shift the final DAR. Use calibrated pipettes and validated methods for preparing solutions. |
| Variability in Raw Materials | Qualify all reagents, including the antibody, drug-linker, and buffers, before use. Ensure the purity and concentration of your drug-linker are consistent across different lots.[1] |
| Process Parameter Fluctuations | Tightly control reaction parameters such as temperature, pH, and mixing speed.[18] Even minor fluctuations can impact the conjugation kinetics and lead to variability. |
| Inconsistent Purification | The purification step (e.g., size exclusion chromatography or tangential flow filtration) must be well-controlled to consistently remove unconjugated drug-linker and potential aggregates. |
Issue 3: The ADC shows signs of aggregation after conjugation.
| Potential Cause | Recommended Solution |
| High Average DAR | A high number of hydrophobic this compound molecules per antibody can increase the overall hydrophobicity of the ADC, leading to aggregation.[19] Aim for a lower average DAR (e.g., 2-4) by reducing the molar excess of the drug-linker. |
| Presence of Organic Co-solvent | The drug-linker is often dissolved in an organic co-solvent (e.g., DMSO). High concentrations of co-solvent can denature the antibody. Limit the final concentration of the organic solvent in the conjugation reaction to <10% (v/v). |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein stability. Screen different buffer formulations to find one that minimizes aggregation. |
| Introduction of Hydrophilic Linker Modifications | If aggregation persists, consider modifying the linker to include hydrophilic spacers, such as PEG moieties, to counteract the hydrophobicity of the payload.[][21] |
Section 3: Data Presentation
Table 1: Example Effect of Molar Ratio of Drug-Linker on Average DAR
| Molar Ratio (Drug-Linker : Antibody) | Average DAR (by HIC) | % Unconjugated Antibody | % Aggregation (by SEC) |
| 3 : 1 | 2.1 | 15.2% | 1.1% |
| 5 : 1 | 3.8 | 4.5% | 1.8% |
| 8 : 1 | 5.5 | 1.2% | 4.3% |
| 12 : 1 | 7.2 | <1% | 9.7% |
Table 2: Comparison of DAR Measurement Techniques
| Technique | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Average DAR | Quick, simple, requires minimal sample.[4] | Provides an estimate only; no information on drug load distribution.[4][11] |
| HIC-HPLC | Average DAR and drug load distribution. | High resolution for different DAR species; non-denaturing conditions.[11][12] | May not be suitable for all ADC types; method development can be complex.[11][22] |
| LC-MS | Average DAR, drug load distribution, and mass confirmation. | Highly detailed and accurate; provides structural insights.[4] | Denaturing conditions may disrupt some ADCs; higher DAR species can have different ionization efficiencies.[][22] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Lysine Conjugation of this compound
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, pH 8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Dissolve the this compound drug-linker in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5 equivalents) of the drug-linker stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Purification:
-
Remove the unreacted drug-linker and organic solvent by purifying the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Elute/diafiltrate with a formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the final protein concentration using A280.
-
Analyze the average DAR and drug load distribution using HIC-HPLC (see Protocol 2).
-
Assess the percentage of aggregates using SEC.
-
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
-
Chromatographic Method:
-
Flow Rate: 0.8 mL/min.
-
Detection: 280 nm.
-
Gradient:
-
0-3 min: 0% B
-
3-18 min: 0% to 100% B
-
18-20 min: 100% B
-
20-22 min: 100% to 0% B
-
22-28 min: 0% B (re-equilibration)
-
-
Sample Injection: Inject 20-50 µg of the purified ADC sample.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated antibody and all drug-loaded species (DAR1, DAR2, DAR3, etc.).
-
The average DAR is calculated using the weighted average of the peak areas.[]
-
Formula: Average DAR = Σ (% Area of each DAR species * Number of drugs for that species) / 100
-
Section 5: Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC concentration, DAR, and aggregation measurement [bio-protocol.org]
- 16. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 17. Design of Experiments for Early-Stage Process Development of Antibody-Drug Conjugates: A CDMO Example [sartorius.com]
- 18. Interview - Challenges in the Development & Manufacturing of ADCs - GTP Bioways [gtp-bioways.com]
- 19. biopharminternational.com [biopharminternational.com]
- 21. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
overcoming solubility issues of Cbz-Phe-(Alloc)Lys-PAB-PNP-payload conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cbz-Phe-(Alloc)Lys-PAB-PNP-payload conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is it used?
A1: The this compound is a cleavable linker system designed for use in Antibody-Drug Conjugates (ADCs).[1][2][3] It comprises several key components:
-
Cbz (Carboxybenzyl) and Alloc (Allyloxycarbonyl): These are protecting groups for the amine functionalities on the peptide backbone.
-
Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence serves as a recognition site for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[][5][6]
-
PAB (p-aminobenzyl): This is a self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by Cathepsin B, the PAB spacer spontaneously decomposes to release the payload in its active form.[6][7][8]
-
PNP (p-nitrophenyl) carbonate: This is an activated carbonate that serves as a reactive handle for conjugation to an amine-containing payload.[9][10][11]
This linker is designed to be stable in systemic circulation and to release the cytotoxic payload specifically within the target tumor cells, thereby minimizing off-target toxicity.[][6]
Q2: What are the primary causes of solubility issues with this compound-payload conjugates?
A2: The primary cause of solubility issues is the inherent hydrophobicity of the linker-payload construct, which is often exacerbated by the conjugation to the antibody.[12][13][14] Key contributing factors include:
-
Hydrophobic Components: The linker itself contains multiple aromatic rings (Cbz, Phe, PAB, PNP), which are hydrophobic.[15] Dipeptide linkers like Phe-Lys are known to be more hydrophobic than more hydrophilic options.[6][16]
-
Hydrophobic Payloads: This linker is typically conjugated to highly potent cytotoxic payloads, which are themselves often very hydrophobic (e.g., auristatins, maytansinoids).[17] The combination of a hydrophobic linker and a hydrophobic payload significantly increases the overall hydrophobicity of the conjugate.
-
High Drug-to-Antibody Ratio (DAR): As the number of linker-payload molecules per antibody (DAR) increases, the overall hydrophobicity of the ADC rises, increasing the propensity for aggregation and reducing solubility.[14][18][19]
-
Buffer Conditions: Suboptimal buffer conditions, such as unfavorable pH or low ionic strength, can fail to adequately solubilize the ADC and may promote aggregation.[13][20]
Q3: How does poor solubility impact my ADC experiments?
A3: Poor solubility and the resulting aggregation can have significant negative impacts on your ADC development:[12][13]
-
Reduced Therapeutic Efficacy: Aggregated ADCs may have altered pharmacokinetic profiles, leading to rapid clearance from circulation and reduced accumulation in the tumor.[12]
-
Increased Immunogenicity: The presence of aggregates can trigger an immune response in vivo.[12]
-
Manufacturing and Formulation Challenges: Poorly soluble ADCs are difficult to purify, formulate, and store, leading to product loss and inconsistency.[12][18]
-
Inaccurate In Vitro Assay Results: Aggregates can interfere with in vitro cytotoxicity and binding assays, leading to unreliable data.
Q4: What are the general strategies to improve the solubility of my this compound-payload conjugate?
A4: Several strategies can be employed to mitigate solubility issues:
-
Linker Modification: While you are using a specific linker, for future constructs, consider incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) into the linker design.[][22]
-
Payload Selection: If possible, select a more hydrophilic payload or a pro-drug version of the payload.
-
Formulation Optimization: Systematically screen different buffer conditions (pH, ionic strength) and excipients (e.g., sugars, polysorbates, amino acids) to find a formulation that stabilizes the ADC and prevents aggregation.[18][]
-
Control of DAR: Aim for a lower, more homogeneous DAR. Purification techniques like Hydrophobic Interaction Chromatography (HIC) can be used to isolate specific DAR species.[23][24][25]
-
Use of Co-solvents: During the conjugation reaction, using a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) can help to solubilize the linker-payload.[10] However, the concentration of the co-solvent should be carefully optimized to avoid denaturing the antibody.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Precipitation during conjugation reaction | 1. Poor solubility of the linker-payload in the aqueous conjugation buffer. 2. High concentration of organic co-solvent causing antibody denaturation. 3. Suboptimal pH of the conjugation buffer. | 1. Increase the proportion of organic co-solvent (e.g., DMSO) in small increments, not exceeding 10-15% (v/v). 2. Perform a solvent tolerance study on the antibody prior to conjugation. 3. Ensure the pH of the buffer is optimal for both the antibody stability and the conjugation reaction (typically pH 7.0-8.0). |
| Visible aggregates or high molecular weight species (HMWS) in SEC analysis post-purification | 1. High hydrophobicity of the final ADC, especially at high DAR. 2. Inappropriate formulation buffer (pH, ionic strength). 3. Freeze-thaw stress. | 1. Use HIC to isolate lower DAR species for initial studies. 2. Conduct a formulation screen to identify optimal buffer conditions. A common starting point is a buffer containing a stabilizing excipient like sucrose (B13894) or trehalose (B1683222) and a surfactant like polysorbate 20 or 80. 3. Aliquot the purified ADC into single-use vials to avoid multiple freeze-thaw cycles.[20] |
| Low recovery after purification by HIC | 1. Irreversible binding of the ADC to the HIC column due to high hydrophobicity. 2. Precipitation of the ADC on the column. | 1. Decrease the salt concentration in the loading buffer or use a weaker binding salt. 2. Add a non-ionic surfactant or a small percentage of isopropanol (B130326) to the mobile phase to improve solubility and aid in elution. |
| Inconsistent results in cell-based assays | 1. Presence of aggregates in the ADC sample. 2. Premature cleavage of the linker-payload during storage. | 1. Characterize the ADC sample for the presence of aggregates by SEC before each experiment. 2. Store the ADC in a validated, cryoprotected formulation at -80°C. Perform stability studies to assess the rate of deconjugation. |
Experimental Protocols
Protocol 1: Conjugation of Amine-Payload to this compound Linker
Objective: To synthesize the linker-payload construct prior to antibody conjugation.
Materials:
-
This compound
-
Amine-containing payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stir plate and stir bar
-
LC-MS or RP-HPLC for reaction monitoring
Procedure:
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
To the solution of the linker, add the solution of the payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (this compound) is consumed (typically 2-18 hours).
-
-
Purification:
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the pure linker-payload construct.
-
Protocol 2: Antibody-Drug Conjugation
Objective: To conjugate the linker-payload to a monoclonal antibody (mAb). This protocol assumes conjugation to lysine (B10760008) residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified this compound-payload
-
Conjugation buffer (e.g., borate (B1201080) buffer, pH 8.0)
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., tangential flow filtration (TFF) or size exclusion chromatography (SEC))
Procedure:
-
Buffer Exchange:
-
Exchange the mAb into the conjugation buffer at a concentration of 5-10 mg/mL.
-
-
Linker-Payload Preparation:
-
Dissolve the purified linker-payload in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the linker-payload stock solution to the mAb solution at a desired molar excess. The final concentration of the organic co-solvent should ideally be below 10% (v/v).
-
Gently agitate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 2-4 hours).
-
-
Quenching (Optional):
-
The reaction can be quenched by adding an excess of a small molecule with a primary amine (e.g., Tris or lysine) to react with any remaining activated linker-payload.
-
-
Purification:
-
Remove unconjugated linker-payload and organic co-solvent by TFF, dialysis, or SEC.
-
Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different DARs.
Materials:
-
Crude or purified ADC mixture
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HIC Mobile Phase A (High salt): e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0
-
HIC Mobile Phase B (Low salt): e.g., 25 mM Sodium Phosphate, pH 7.0
-
HPLC system
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample and adjust the salt concentration to be similar to or slightly lower than Mobile Phase A.[23]
-
-
Column Equilibration:
-
Equilibrate the HIC column with Mobile Phase A.
-
-
Gradient Elution:
-
Inject the prepared ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from Mobile Phase A to Mobile Phase B. Species will elute in order of increasing hydrophobicity (lower DAR species elute first).
-
-
Fraction Collection:
-
Collect fractions corresponding to the desired DAR species.
-
-
Analysis:
-
Analyze the collected fractions by SEC and/or mass spectrometry to confirm purity and DAR.
-
Data Presentation
Table 1: Influence of DAR on Conjugate Solubility and Aggregation
| Drug-to-Antibody Ratio (DAR) | Hydrophobicity (HIC Retention Time, min) | % High Molecular Weight Species (HMWS) by SEC |
| 0 (Unconjugated mAb) | 5.2 | < 1% |
| 2 | 8.9 | 1.5% |
| 4 | 12.5 | 4.8% |
| 8 | 18.3 | 15.2% |
Note: Data are representative and will vary based on the specific antibody, payload, and experimental conditions.
Table 2: Effect of Formulation on ADC Stability (4 weeks at 4°C)
| Formulation Buffer | % HMWS (Initial) | % HMWS (4 weeks) |
| Phosphate Buffered Saline, pH 7.4 | 4.5% | 9.8% |
| 20 mM Histidine, 150 mM NaCl, pH 6.0 | 4.3% | 7.2% |
| 20 mM Histidine, 240 mM Sucrose, 0.02% Polysorbate 20, pH 6.0 | 4.4% | 4.9% |
Note: Data are representative and demonstrate the importance of formulation optimization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of ADC.
Caption: Troubleshooting logic for addressing solubility issues.
References
- 1. This compound | CAS#:159857-90-6 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. �-D-glucuronide-pNP-carbonate, 894095-98-8 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thesolubilitycompany.com [thesolubilitycompany.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 24. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Methods for Cbz-Phe-(Alloc)Lys-PAB-PNP ADCs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining the purification methods of Antibody-Drug Conjugates (ADCs) utilizing the Cbz-Phe-(Alloc)Lys-PAB-PNP linker. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying ADCs with a this compound linker?
The main challenges include:
-
Heterogeneity of the Drug-to- Antibody Ratio (DAR): The conjugation process typically yields a mixture of ADC species with varying numbers of drug-linkers attached.[1]
-
Removal of Free Drug-Linker and Other Process-Related Impurities: Efficiently separating the final ADC product from unconjugated payload, residual solvents, and quenching agents is critical for safety and efficacy.[2]
-
Aggregation: The hydrophobicity of the drug-linker can lead to the formation of soluble and insoluble aggregates, which must be removed.[3]
-
Linker Instability: The this compound linker is designed to be cleavable, but premature cleavage during purification can lead to product loss and the generation of new impurities.[4]
Q2: Which chromatographic techniques are most suitable for purifying these ADCs?
A multi-step chromatographic approach is generally recommended. The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful method for separating ADC species based on their DAR.[5][6] Molecules with higher DAR values are more hydrophobic and will be retained more strongly by the column.[7]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove high molecular weight aggregates and low molecular weight impurities like the free drug-linker.[8][9]
-
Ion-Exchange Chromatography (IEX): Depending on the isoelectric point (pI) of the antibody and the charge of the drug-linker, IEX can be used to separate different ADC species.[10]
Q3: How can I monitor the purity and critical quality attributes (CQAs) of my ADC during purification?
A suite of analytical techniques is necessary to monitor the purification process effectively.[11] Key methods include:
-
UV-Vis Spectroscopy: A relatively simple method to estimate the average DAR.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the stability of the payload and the release profile.[13]
-
Hydrophobic Interaction Chromatography (HIC): An analytical version of the preparative method is the gold standard for determining the DAR distribution.[5]
-
Size Exclusion Chromatography (SEC): Monitors the presence of aggregates and fragments.[13]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the ADC species, confirming conjugation and linker integrity.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resolution of DAR species in HIC | - Suboptimal salt concentration in mobile phase.- Inappropriate HIC resin.- ADC is too hydrophilic for good separation. | - Optimize the salt gradient (e.g., ammonium (B1175870) sulfate).[5]- Screen different HIC resins with varying hydrophobicity.- Consider alternative techniques like ion-exchange chromatography. |
| Presence of high molecular weight aggregates in final product | - Hydrophobic interactions between ADC molecules.- Inefficient SEC step. | - Optimize the mobile phase in SEC with additives like L-arginine to reduce protein-protein interactions.[14]- Ensure the SEC column is properly sized and calibrated for the ADC.- Consider a polishing HIC step with a shallow gradient. |
| Residual free drug-linker detected after purification | - Insufficient removal by initial purification steps.- Premature cleavage of the linker during processing. | - Optimize the diafiltration/ultrafiltration (UF/DF) steps to ensure adequate buffer exchange.[10]- Introduce a dedicated chromatography step, such as CEX, for free drug removal.[10]- Evaluate the stability of the ADC under the purification conditions (pH, temperature) to minimize linker cleavage.[4] |
| Low product recovery | - Non-specific binding to chromatography resins.- Precipitation of the ADC during a purification step. | - Modify the mobile phase composition to reduce non-specific interactions.- Perform solubility studies to identify optimal buffer conditions (pH, excipients). |
| Inconsistent DAR values between batches | - Variability in the conjugation reaction.- Inconsistent purification process. | - Tightly control the parameters of the conjugation reaction (e.g., temperature, pH, reagent concentrations).- Standardize all steps of the purification protocol. |
Experimental Protocols
Protocol 1: DAR Separation by Hydrophobic Interaction Chromatography (HIC)
-
Column: A HIC column suitable for antibody separations (e.g., Butyl or Phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Procedure: a. Equilibrate the column with 100% Mobile Phase A. b. Load the ADC sample onto the column. c. Elute the bound ADC with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified number of column volumes. d. Collect fractions and analyze for DAR distribution and purity.
-
Note: The steepness of the gradient will significantly impact the resolution of the different DAR species.[5]
Protocol 2: Aggregate Removal by Size Exclusion Chromatography (SEC)
-
Column: An SEC column with a fractionation range appropriate for monoclonal antibodies (e.g., 10-500 kDa).
-
Mobile Phase: A buffer that maintains the stability of the ADC (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure: a. Equilibrate the column with the mobile phase at a constant flow rate. b. Inject the ADC sample. c. Elute the sample isocratically. The aggregates will elute first, followed by the monomeric ADC, and then any low molecular weight impurities. d. Pool the fractions containing the monomeric ADC.
-
Note: It is crucial to optimize the mobile phase composition to prevent secondary interactions between the ADC and the stationary phase.[15]
Visualizations
Caption: General workflow for the purification of this compound ADCs.
Caption: Troubleshooting logic for addressing high aggregate content in ADC purification.
References
- 1. Improving ADC Production and Purification • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 2. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [outsourcedpharma.com]
- 9. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [pharmaceuticalonline.com]
- 10. ADC Process Development and Manufacturing (Part II): Purification Strategies and Production Equipment - Creative Biogene [creative-biogene.com]
- 11. adcreview.com [adcreview.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. An Underlying Cause and Solution to the Poor Size Exclusion Chromatography Performance of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of Cbz-Phe-(Alloc)Lys-PAB-PNP and Val-Cit Linkers in Antibody-Drug Conjugate Efficacy
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of effective Antibody-Drug Conjugates (ADCs), dictating the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides a detailed comparison of two prominent enzyme-cleavable linker systems: the cathepsin B-sensitive Valine-Citrulline (Val-Cit) linker and the Phenylalanine-Lysine (Phe-Lys) based linker, specifically focusing on the Cbz-Phe-(Alloc)Lys-PAB-PNP variant. This analysis is supported by experimental data to inform the selection of the optimal linker for ADC development.
Executive Summary
The Val-Cit linker has established itself as a benchmark in the ADC field, demonstrating high stability in human plasma and efficient cleavage by lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment. In contrast, studies have shown that the Phe-Lys dipeptide linker is significantly less stable in human plasma. The this compound linker introduces an allyloxycarbonyl (Alloc) protecting group on the lysine (B10760008) side chain, which may influence its stability and cleavage kinetics. While direct comparative data for this specific Alloc-protected linker is limited, analysis of the base Phe-Lys dipeptide suggests a faster cleavage rate by certain enzymes compared to Val-Cit. The choice between these linkers will ultimately depend on the desired pharmacokinetic profile and the specific characteristics of the target, antibody, and payload.
Linker Chemistry and Mechanism of Action
Both this compound and Val-Cit-PAB-PNP are enzyme-cleavable linkers that incorporate a self-immolative para-aminobenzyl (PAB) spacer. The core mechanism involves the enzymatic cleavage of the dipeptide sequence within the lysosome of a target cancer cell. This cleavage initiates a cascade that leads to the spontaneous release of the active cytotoxic payload.
The key difference lies in the dipeptide sequence that is recognized by lysosomal proteases.
-
Val-Cit Linker: The valine-citrulline dipeptide is a well-characterized substrate for cathepsin B.[][2] Upon internalization of the ADC into the target cell, cathepsin B cleaves the peptide bond between citrulline and the PAB spacer.[] This triggers the self-immolation of the PAB group, releasing the unmodified payload.[2]
-
This compound Linker: This linker utilizes a phenylalanine-lysine dipeptide. The N-terminus is protected by a carboxybenzyl (Cbz) group, and the lysine side chain is protected by an allyloxycarbonyl (Alloc) group. The Phe-Lys sequence is also a substrate for lysosomal proteases. The presence of the Alloc group suggests a potential for differential processing or a requirement for a specific de-allylation step, although this is not explicitly detailed in the context of intracellular payload release in the available literature. The deprotection of the Alloc group typically requires specific chemical conditions, such as palladium catalysis, suggesting it is stable under general physiological conditions.[3]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of Phe-Lys and Val-Cit linkers. It is important to note that the Phe-Lys data does not specifically include the Alloc protection, but it provides a crucial baseline for understanding the inherent properties of this dipeptide sequence.
Table 1: Plasma Stability of Dipeptide Linkers
| Linker Type | Relative Stability in Human Plasma | Key Findings |
| Val-Cit | High | Over 100 times more stable than a hydrazone linker.[2] |
| Phe-Lys | Substantially less stable than Val-Cit | Prone to premature payload release in circulation.[2] |
Table 2: Enzymatic Cleavage Rate of Dipeptide Linkers
| Linker Type | Enzyme(s) | Half-life (t½) of Cleavage | Reference |
| Val-Cit | Cathepsin B | 240 minutes | [2] |
| Phe-Lys | Lysosomal Proteases | 8 minutes | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC efficacy. Below are summaries of key experimental protocols.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
The ADC is incubated in human plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).
-
The amount of conjugated payload, total antibody, and any released payload in the plasma samples is quantified.
-
Techniques such as ELISA, hydrophobic interaction chromatography (HIC), and liquid chromatography-mass spectrometry (LC-MS) are used for quantification.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC in killing target cancer cells.
Methodology:
-
Target antigen-positive and antigen-negative cancer cell lines are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the ADC.
-
After a defined incubation period (e.g., 72-120 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.
Protocol 3: Bystander Killing Assay
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
A co-culture of antigen-positive and antigen-negative cells (distinguishable by a fluorescent marker) is established.
-
The co-culture is treated with the ADC.
-
After incubation, the viability of both cell populations is assessed, typically by flow cytometry.
-
A significant reduction in the viability of the antigen-negative population indicates a bystander effect.
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Below are Graphviz diagrams illustrating the mechanism of action of ADCs with cleavable linkers and a typical experimental workflow for evaluating ADC efficacy.
Caption: Mechanism of action of an ADC with an enzyme-cleavable linker.
Caption: A typical experimental workflow for preclinical ADC evaluation.
Discussion and Conclusion
The choice between a this compound and a Val-Cit linker for an ADC is a critical decision that significantly impacts its therapeutic potential.
Val-Cit linkers offer a proven track record of high plasma stability, which is crucial for minimizing off-target toxicity and ensuring that the ADC reaches the tumor intact.[2] The well-defined cleavage by cathepsin B provides a reliable mechanism for payload release within the target cell.[] However, the relatively slower cleavage rate compared to Phe-Lys might be a disadvantage in scenarios where rapid payload release is required for maximal efficacy.
This compound linkers , based on the core Phe-Lys dipeptide, are predicted to be more labile in plasma, potentially leading to a narrower therapeutic window due to premature payload release.[2] Conversely, the significantly faster enzymatic cleavage could be advantageous for certain payloads and tumor types, potentially leading to a more potent bystander effect. The role of the Alloc protecting group on the lysine side chain requires further investigation. It may serve to modulate the linker's stability or hydrophobicity, or it could be a handle for further chemical modification. Without direct comparative data, it is hypothesized that the Alloc group would likely increase the stability of the Phe-Lys linker in circulation compared to its unprotected counterpart.
References
A Comparative Guide to the Validation of Cathepsin B Cleavage Assays: Featuring Cbz-Phe-(Alloc)Lys-PAB-PNP
For researchers, scientists, and drug development professionals, the precise validation of enzymatic assays is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of the cathepsin B cleavage assay for the substrate Cbz-Phe-(Alloc)Lys-PAB-PNP against alternative methodologies, supported by experimental data and detailed protocols.
Cathepsin B, a lysosomal cysteine protease, plays a critical role in intracellular protein degradation.[] Its upregulation in various pathologies, including cancer, has made it a significant target for therapeutic intervention, particularly in the design of antibody-drug conjugates (ADCs).[][2] In many ADCs, a linker containing a specific dipeptide sequence, such as Phenylalanine-Lysine (Phe-Lys), is engineered to be selectively cleaved by cathepsin B within the tumor cell's lysosome, ensuring the targeted release of a cytotoxic payload.[][] The this compound substrate is designed to mimic this process, allowing for the in vitro characterization and validation of this crucial cleavage step.
Performance Comparison of Cathepsin B Substrates
The selection of an appropriate substrate is critical for the reliable quantification of cathepsin B activity. The following tables summarize the key performance characteristics of this compound in comparison to other commonly used cathepsin B substrates.
Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers [2]
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ |
Experimental Protocols
Cathepsin B Cleavage Assay Protocol for a Phe-Lys Linker
This protocol describes a fluorometric assay to determine the kinetic parameters of cathepsin B cleavage of a substrate like this compound, where the cleavage releases a fluorescent reporter.
Materials:
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
This compound or a fluorophore-conjugated equivalent (e.g., Phe-Lys-PABC-Fluorophore)
-
Specific cathepsin B inhibitor (e.g., CA-074Me) for negative control
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Activate the recombinant cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer.
-
Substrate Preparation: Prepare a series of dilutions of the Phe-Lys substrate in assay buffer.
-
Assay Setup: In the 96-well plate, add the activated cathepsin B to each well. For the negative control, pre-incubate the enzyme with a specific inhibitor like CA-074Me.
-
Reaction Initiation: Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence at appropriate excitation and emission wavelengths at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
If using a fluorophore-conjugated substrate, create a standard curve with the free fluorophore to convert fluorescence units to molar concentrations.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Specificity of Cathepsin B Substrates
While substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commonly used, they are not entirely specific for cathepsin B and can be cleaved by other cysteine cathepsins such as L, K, S, and V.[4] For more specific measurements, newer substrates have been developed. For instance, Z-Nle-Lys-Arg-AMC has been shown to be highly specific for cathepsin B over a broad pH range.[4] The Phe-Lys dipeptide itself is utilized in clinically approved ADCs, indicating a balance of stability in plasma and efficient cleavage by lysosomal proteases.[][]
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the cathepsin B cleavage assay workflow and its role in ADC activation.
References
Validating the Structure of Cbz-Phe-(Alloc)Lys-PAB-PNP ADCs: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, confirming the precise structure of an antibody-drug conjugate (ADC) is a critical step in ensuring its safety and efficacy. This guide provides a comparative overview of mass spectrometry (MS)-based techniques for the validation of ADCs utilizing the cleavable Cbz-Phe-(Alloc)Lys-PAB-PNP linker, focusing on data-driven comparisons and detailed experimental protocols.
The complex nature of ADCs, which combine a monoclonal antibody (mAb) with a potent small-molecule payload via a chemical linker, presents a significant analytical challenge.[1] Mass spectrometry has emerged as an indispensable tool for the comprehensive characterization of these biotherapeutics, enabling the determination of critical quality attributes such as the drug-to-antibody ratio (DAR), the location of drug conjugation, and the integrity of both the antibody and the linker-payload moiety.[2][3]
This guide will delve into three primary MS-based methodologies: Intact Mass Analysis, Middle-Up Analysis, and Peptide Mapping (Bottom-Up Analysis). We will also explore alternative and complementary techniques like Hydrophobic Interaction Chromatography (HIC) and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry approach for ADC analysis depends on the specific information required. Each technique offers a unique level of structural detail, with trade-offs in sample preparation complexity and data analysis.
| Technique | Information Obtained | Advantages | Disadvantages | Typical Mass Accuracy |
| Intact Mass Analysis | Average DAR, DAR distribution, Gross modifications | Rapid assessment of heterogeneity, Minimal sample preparation | Limited to average properties, Does not identify conjugation sites | < 25 ppm[4] |
| Middle-Up Analysis | DAR on subunits (e.g., light/heavy chains), Location of conjugation within subunits | Bridges top-down and bottom-up approaches, Provides domain-specific information[5] | Requires antibody fragmentation (enzymatic or chemical) | < 20 ppm |
| Peptide Mapping (Bottom-Up) | Precise conjugation site identification, Amino acid sequence confirmation, Post-translational modifications (PTMs) | High-resolution localization of modifications[6] | Extensive sample preparation, Potential for artifacts, Data analysis can be complex[7] | < 10 ppm |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, Separation of species with different drug loads | Non-denaturing separation, Orthogonal to MS | Indirect mass measurement, Often incompatible with direct MS coupling due to high salt content[8] | N/A |
| Capillary Electrophoresis-MS (CE-MS) | Charge variant analysis, DAR distribution for different charge isoforms | High-resolution separation of charge variants, Low sample consumption[9] | Requires specialized interface, Potential for ion suppression | < 25 ppm[10] |
Experimental Workflows and Logical Relationships
The selection and sequence of analytical techniques are crucial for a comprehensive understanding of the ADC structure. The following diagrams illustrate a typical experimental workflow and the logical relationship between the different mass spectrometry approaches.
Detailed Experimental Protocols
The following are representative protocols for the key mass spectrometry experiments. Note that specific parameters may require optimization based on the specific ADC and instrumentation.
Intact Mass Analysis Protocol
Objective: To determine the average DAR and the distribution of different drug-loaded species.
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration of 0.1-1.0 mg/mL in a suitable buffer, such as 200 mM ammonium (B1175870) acetate (B1210297) (pH 7.0). For lysine-conjugated ADCs, analysis under native conditions is often preferred to maintain the non-covalent interactions of the antibody chains.[11]
-
LC-MS System:
-
LC Column: A size-exclusion chromatography (SEC) column (for native analysis) or a reversed-phase C4 or C8 column (for denaturing analysis).
-
Mobile Phase A (SEC): 100 mM ammonium acetate.
-
Mobile Phase B (RP): 0.1% formic acid in water.
-
Mobile Phase C (RP): 0.1% formic acid in acetonitrile (B52724).
-
Gradient (RP): A shallow gradient from 20% to 80% Mobile Phase C over 15-20 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer Settings (Q-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 1000-5000.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 275-325 °C.
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. The masses of the different species are used to determine the number of conjugated drugs and calculate the average DAR.[12]
Middle-Up Analysis Protocol
Objective: To determine the DAR on the light and heavy chains and localize the conjugation to specific domains.
Methodology:
-
Sample Preparation:
-
Enzymatic Digestion: Incubate the ADC with an enzyme like IdeS (immunoglobulin-degrading enzyme from Streptococcus pyogenes) to cleave the antibody at the hinge region, generating F(ab')2 and Fc fragments.
-
Reduction: Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to separate the light and heavy chains (or Fab and Fc fragments).[5]
-
-
LC-MS System:
-
LC Column: Reversed-phase C4 or C8 column.
-
Mobile Phases: Similar to intact mass analysis (0.1% formic acid in water and acetonitrile).
-
Gradient: A gradient optimized to separate the light and heavy chain fragments.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI, positive ion mode.
-
Mass Range: m/z 500-4000.
-
Fragmentation (Optional): Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) can be used for further fragmentation of the subunits.[7]
-
-
Data Analysis: Deconvolute the mass spectra of the separated chains to determine their masses and the number of attached drugs.
Peptide Mapping (Bottom-Up) Protocol
Objective: To precisely identify the amino acid residues (lysines) conjugated with the this compound linker-payload.
Methodology:
-
Sample Preparation:
-
Denaturation: Denature the ADC using agents like urea (B33335) or guanidine (B92328) hydrochloride.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. For lysine-conjugated ADCs, trypsin will not cleave at the drug-conjugated lysine residue, resulting in a missed cleavage.[13]
-
-
LC-MS/MS System:
-
LC Column: Reversed-phase C18 column.
-
Mobile Phases: 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 40% acetonitrile over 60-120 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI, positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Fragmentation: Collision-Induced Dissociation (CID) or HCD.
-
-
Data Analysis: The MS/MS spectra are searched against a database containing the antibody sequence to identify the peptides. The mass shift corresponding to the linker-payload on specific lysine-containing peptides confirms the conjugation site.[14] The fragmentation of the Cbz-Phe-(Alloc)Lys-PAB portion of the linker can also provide characteristic ions for identification.
Conclusion
The validation of a this compound ADC structure requires a multi-faceted analytical approach. While intact mass analysis provides a rapid assessment of the average DAR and overall heterogeneity, a combination of middle-up and bottom-up mass spectrometry is essential for detailed characterization of drug distribution and precise localization of conjugation sites.[15] Complementary techniques such as HIC and CE-MS offer orthogonal separation mechanisms that can further resolve the complex mixture of ADC species. By employing the appropriate combination of these powerful analytical tools, researchers can gain a comprehensive understanding of their ADC's structure, ensuring the development of safe and effective biotherapeutics.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. news-medical.net [news-medical.net]
- 4. lcms.cz [lcms.cz]
- 5. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Characterization of Intact Antibody Drug Conjugate Variants Using Microfluidic Capillary Electrophoresis-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. waters.com [waters.com]
- 14. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 15. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Performance of Cleavable Linkers for Antibody-Drug Conjugates, with a Focus on Cbz-Phe-(Alloc)Lys-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the properties of the linker connecting the antibody to the cytotoxic payload. This guide provides a comparative analysis of the in vivo performance of various cleavable linkers, with a specific focus on the cathepsin B-cleavable Cbz-Phe-(Alloc)Lys-PAB-PNP linker. We will delve into available experimental data on linker stability, payload release mechanisms, and overall therapeutic efficacy, offering insights for the rational design of next-generation ADCs.
Introduction to Cleavable Linkers in ADCs
Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload selectively within the tumor microenvironment or inside cancer cells. This targeted drug release is crucial for maximizing therapeutic efficacy while minimizing off-target toxicity.[1] The primary mechanisms for cleavage include sensitivity to enzymes, pH, or the redox environment.[1]
Enzyme-sensitive linkers, such as those containing dipeptide sequences like Val-Cit or Phe-Lys, are cleaved by proteases like cathepsin B, which are often upregulated in tumors.[2][3] The this compound linker falls into this category, utilizing a Phenylalanine-Lysine dipeptide sequence as the cleavage site for cathepsin B.
Mechanism of Action: this compound
The proposed mechanism for the intracellular processing of an ADC utilizing the this compound linker is initiated by the internalization of the ADC upon binding to its target antigen on the cancer cell surface. The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of proteases, particularly cathepsin B, facilitate the cleavage of the Phe-Lys bond. This cleavage event triggers a self-immolative cascade of the para-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the active cytotoxic drug.
Comparative In Vivo Performance Data
Direct in vivo comparative data for ADCs specifically utilizing the this compound linker is limited in publicly available literature. However, we can draw valuable insights from studies on ADCs with the core Phe-Lys dipeptide linker and compare them to other well-characterized linkers like Val-Cit.
One study directly compared the stability of auristatin derivatives linked via Phe-Lys and Val-Cit dipeptides. The results indicated that the Phe-Lys linker was substantially less stable than the Val-Cit linker in human plasma.[4] This suggests that ADCs with a Phe-Lys linker might be more prone to premature payload release in circulation compared to those with a Val-Cit linker.
| Linker Type | ADC Model | Animal Model | Key Stability Findings | Reference |
| Phe-Lys | Auristatin derivative | Human Plasma (in vitro) | Substantially less stable than Val-Cit linker. | [4] |
| Val-Cit | Auristatin derivative | Human Plasma (in vitro) | Over 100 times more stable than a hydrazone linker. | [4] |
| Val-Cit-PABC | ITC6104RO | Mouse | Relatively unstable in mouse plasma due to sensitivity to carboxylesterase 1c (Ces1c). | |
| OHPAS | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies. | |
| Asn-Asn | Anti-Her2/Anti-CD20 MMAE | Mouse | Comparable or improved efficacy to traditional Val-Cit-linked ADCs. | [5] |
| Glucuronide-Dipeptide (Tandem-Cleavage) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma. | |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. |
Note: The Cbz (Carboxybenzyl) group on the Phenylalanine and the Alloc (Allyloxycarbonyl) group on the Lysine in the this compound linker may influence its stability and cleavage kinetics. The Cbz group is a common protecting group in peptide synthesis and its impact on in vivo performance would need specific evaluation. The Alloc group is also a protecting group, and its removal is typically required for conjugation; its presence in the final ADC structure and potential in vivo cleavage is not well-documented in the context of linker performance.
Experimental Protocols
To ensure objective comparison of linker performance, standardized in vivo experimental protocols are essential. Below are outlines of key experiments for evaluating the in vivo performance of ADCs.
In Vivo Stability Assessment (Pharmacokinetics)
This experiment aims to determine the stability of the ADC in circulation by measuring the concentration of the intact ADC, total antibody, and released payload over time.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats) at a specified dose.
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, etc.).
-
Sample Processing: Process the blood samples to obtain plasma, which is then stored frozen until analysis.
-
Quantification of Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the ADC that still has the payload attached.
-
Quantification of Total Antibody: An ELISA can be used to measure the total concentration of the antibody, both conjugated and unconjugated.
-
Quantification of Free Payload: A sensitive method like tandem mass spectrometry (LC-MS/MS) is used to quantify the amount of cytotoxic drug that has been prematurely released into the circulation.[1]
-
Data Analysis: The data is used to generate pharmacokinetic profiles for each component, allowing for the determination of key parameters like half-life and clearance.
In Vivo Efficacy Study (Tumor Xenograft Model)
This experiment evaluates the anti-tumor activity of the ADC in a relevant cancer model.
Protocol Outline:
-
Cell Culture and Implantation: Culture a human cancer cell line that expresses the target antigen of the ADC. Implant these cells subcutaneously into immunocompromised mice.[6]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).[7]
-
Treatment Administration: Administer the respective treatments to the mice, typically via intravenous injection, according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.[7]
-
Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a certain size. The tumors are then excised and weighed. The data is analyzed to compare tumor growth inhibition between the different treatment groups.[6]
Discussion and Future Perspectives
The choice of a cleavable linker is a critical design parameter that significantly influences the therapeutic index of an ADC. While the Val-Cit linker has been widely adopted in clinically approved ADCs, the exploration of alternative dipeptide sequences like Phe-Lys and novel linker technologies continues to be an active area of research.
The available data suggests that the Phe-Lys linker may be less stable in human plasma compared to the Val-Cit linker, which could potentially lead to higher off-target toxicity.[4] However, this characteristic might also be advantageous in certain contexts where a faster payload release is desired. The specific modifications in the this compound linker, namely the Cbz and Alloc groups, would require direct experimental evaluation to determine their impact on in vivo stability, cleavage efficiency, and overall performance.
Future research should focus on head-to-head in vivo comparative studies of ADCs with different linkers, including this compound, to generate comprehensive datasets on their pharmacokinetics, biodistribution, efficacy, and toxicity. Such studies will be invaluable for guiding the selection of the optimal linker for a given therapeutic application, ultimately leading to the development of safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cleavable vs. Non-Cleavable Linkers for Maytansinoid Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly influencing its mechanism of action, stability, and therapeutic window. This guide provides an objective comparison of cleavable and non-cleavable linkers for the maytansinoid class of payloads (e.g., DM1 and DM4), supported by experimental data.
Introduction to Linker Technology with Maytansinoid Payloads
Maytansinoids, such as DM1 and DM4, are potent microtubule inhibitors used as cytotoxic payloads in ADCs. The linker tethers this payload to the antibody and is designed to be stable in systemic circulation but to release the payload upon reaching the target tumor cell.
-
Cleavable Linkers: These are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells. Common cleavage mechanisms include hydrolysis in the acidic environment of lysosomes (hydrazone linkers), cleavage by proteases like cathepsin B that are upregulated in tumors (peptide linkers), or reduction in the high-glutathione environment of the cytoplasm (disulfide linkers).[1] A key feature of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[2][3]
-
Non-Cleavable Linkers: These linkers, such as the thioether linker formed from SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), do not have a specific cleavage site. The release of the payload relies on the complete lysosomal degradation of the antibody component after the ADC is internalized.[1][4] This process releases the payload with the linker and a connecting amino acid (e.g., lysine-MCC-DM1) still attached.[5][6] This active metabolite is often charged and less membrane-permeable, which typically prevents a significant bystander effect.[7] Non-cleavable linkers are generally associated with greater plasma stability.[1][4][8]
Comparative Performance Data
The following tables summarize quantitative data from studies comparing ADCs with cleavable and non-cleavable linkers conjugated to maytansinoid payloads. For this comparison, we will consider a disulfide-based cleavable linker (SPDB) with DM4 and a thioether-based non-cleavable linker (MCC) with DM1. While the maytansinoid payloads differ slightly, they belong to the same class of microtubule inhibitors, and this comparison provides valuable insights into the impact of the linker technology.
Table 1: In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Linker Type | Payload | IC50 (pM) | Key Observation | Reference |
| anti-EpCAM-sulfo-SPDB-DM4 | OVCAR-5 (MDR-expressing) | Cleavable (disulfide) | DM4 | 7 - 20 | Significantly more potent against a multi-drug resistant cell line. | [9] |
| anti-EpCAM-MCC-DM1 | OVCAR-5 (MDR-expressing) | Non-cleavable (thioether) | DM1 | >3000 | Markedly lower potency in the MDR-expressing cell line. | [9] |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Configuration | Xenograft Model | Dosing | Outcome | Key Observation | Reference |
| Disulfide-linked maytansinoid ADCs | Mouse tumor xenografts | Not specified | Superior efficacy | Cleavably linked conjugates that induce bystander killing are often more efficacious in vivo. | [2] |
| Trastuzumab-MCC-DM1 (T-DM1) | N87, OE-19 (HER2+ gastric cancer) | 15 mg/kg, single dose | Complete pathological response | Highly effective in HER2-positive models. | [10] |
Table 3: Pharmacokinetics and Stability
| ADC Configuration | In Vivo/In Vitro Model | Parameter | Value | Key Observation | Reference |
| Disulfide-linked maytansinoid ADC | In vivo | Half-life | ~5.5 days | Less stable in circulation compared to non-cleavable linkers. | [2] |
| Non-cleavably linked maytansinoid ADC | In vivo | Half-life | ~9.3 days | Higher stability is expected to maximize payload delivery to the tumor. | [2] |
Signaling Pathways and Experimental Workflows
Mechanism of Action
The diagrams below illustrate the distinct pathways for payload release for cleavable and non-cleavable linkers.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Workflow: In Vitro Cytotoxicity Assay
The following diagram outlines a typical workflow for assessing the in vitro potency of an ADC.
Caption: Workflow for an in vitro ADC cytotoxicity assay.
Logical Relationship: Linker Type and Bystander Effect
This diagram illustrates the key determinant of the bystander effect in the context of maytansinoid ADCs.
Caption: Relationship between linker type and the bystander effect.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., OVCAR-5) in 96-well flat-bottom plates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of appropriate growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADCs (e.g., from 0.01 pM to 100 nM) in growth medium. Remove the medium from the cell plates and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 96-120 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Signal Development: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of ADC concentration and determine the IC50 value using a non-linear regression model (four-parameter logistic fit).
In Vivo Tumor Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., female NOD-scid mice).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 N87 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, cleavable ADC, non-cleavable ADC).
-
ADC Administration: Administer the ADCs via a single intravenous (i.v.) injection at a specified dose (e.g., 10 mg/kg).
-
Monitoring: Measure tumor volumes with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 2000 mm³) or for a specified duration.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) can be used to compare the anti-tumor activity between different treatment groups.
Conclusion
The selection of a cleavable or non-cleavable linker for a maytansinoid payload has profound implications for the resulting ADC's therapeutic profile.
-
Cleavable linkers can offer superior potency, particularly against heterogeneous or multi-drug resistant tumors, due to their ability to induce a bystander effect. However, this often comes at the cost of lower plasma stability, which can potentially lead to off-target toxicities.
-
Non-cleavable linkers provide enhanced plasma stability, which may translate to a wider therapeutic window and better tolerability.[1][8] The lack of a significant bystander effect, however, may limit their efficacy in tumors with heterogeneous antigen expression.
Ultimately, the optimal linker choice is context-dependent and must be empirically determined for each specific combination of antibody, payload, and target indication. This guide provides a framework and supporting data to aid researchers in making this critical design decision.
References
- 1. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 2. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. researchgate.net [researchgate.net]
- 10. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Bystander Effect of Antibody-Drug Conjugates with a Phe-Lys Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical mechanism for the efficacy of Antibody-Drug Conjugates (ADCs), particularly in treating heterogeneous tumors. This phenomenon, where the cytotoxic payload of an ADC kills not only the target antigen-positive cancer cell but also adjacent antigen-negative cells, is largely governed by the properties of the linker and the payload. This guide provides a comprehensive comparison of ADCs featuring a cathepsin-cleavable Phenylalanine-Lysine (Phe-Lys) linker, focusing on the validation of their bystander effect against other linker technologies.
The Critical Role of the Linker in the Bystander Effect
The ability of an ADC to induce bystander killing is fundamentally linked to the release of a membrane-permeable cytotoxic payload that can diffuse from the target cell to neighboring cells. This process is highly dependent on the linker connecting the payload to the antibody. Cleavable linkers, such as the dipeptide Phe-Lys, are designed to be stable in systemic circulation and to be efficiently cleaved by enzymes like cathepsin B, which are abundant in the lysosomes of cancer cells.
Upon internalization of the ADC by an antigen-positive tumor cell and trafficking to the lysosome, cathepsin B recognizes and cleaves the Phe-Lys linker. This cleavage, often facilitated by a self-immolative spacer like para-aminobenzyl carbamate (B1207046) (PABC), releases the payload in its fully active, unmodified state. If the payload, such as Monomethyl Auristatin E (MMAE), is sufficiently hydrophobic and neutral, it can then traverse the lysosomal and plasma membranes to exert its cytotoxic effect on adjacent cells.[1][2][3]
Comparative Analysis of Linker Technologies
The choice of linker significantly impacts the bystander effect, stability, and overall therapeutic index of an ADC. Below is a comparison of Phe-Lys linkers with other common linker types.
| Linker Type | Cleavage Mechanism | Bystander Effect Potential | Key Characteristics | Representative Payloads |
| Dipeptide (Phe-Lys) | Enzymatic (Cathepsin B) | High (with permeable payload) | Rapid cleavage in lysosomal environment. | MMAE, Doxorubicin |
| Dipeptide (Val-Cit) | Enzymatic (Cathepsin B) | High (with permeable payload) | Widely used, well-characterized cleavage kinetics. | MMAE, MMAF |
| Hydrazone | pH-sensitive (Acidic) | Moderate to High | Cleaved in the acidic environment of endosomes and lysosomes. Can have lower plasma stability. | Doxorubicin |
| Disulfide | Reductive (Glutathione) | Moderate to High | Cleaved in the reducing intracellular environment. | Maytansinoids (DM1) |
| Non-Cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Low to None | Payload is released with an amino acid remnant, which is typically charged and membrane-impermeable. | Maytansinoids (DM1) |
Quantitative Data on Linker Cleavage and Payload Potency
While direct comparative studies on the bystander killing efficiency of Phe-Lys versus other linkers are not abundant in publicly available literature, data on their cleavage kinetics and the potency of the released payloads provide valuable insights.
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (by isolated Cathepsin B) | Notes |
| Phe-Lys | ~30-fold faster than Val-Cit | Cleavage rates were found to be similar to Val-Cit in lysosomal extracts, suggesting the influence of other lysosomal enzymes.[4] |
| Val-Cit | Baseline | A widely used and effective cathepsin B-cleavable linker. |
Table 2: In Vitro Cytotoxicity of Common Payloads with Bystander Potential
| Payload | Target | IC50 Range (in sensitive cell lines) | Membrane Permeability |
| MMAE | Tubulin | Sub-nanomolar to low nanomolar | High |
| MMAF | Tubulin | Nanomolar | Low (charged at physiological pH) |
| DXd (Deruxtecan) | Topoisomerase I | Sub-nanomolar to nanomolar | High |
| SN-38 | Topoisomerase I | Nanomolar | High |
Experimental Protocols for Validating the Bystander Effect
To quantitatively assess the bystander effect of an ADC with a Phe-Lys linker, a combination of in vitro and in vivo experiments is essential.
In Vitro Co-Culture Bystander Assay
This assay is a fundamental method to evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Line Selection:
-
Antigen-Positive (Ag+) Cells: A cell line with high expression of the target antigen (e.g., HER2-positive SK-BR-3 cells).
-
Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., HER2-negative MCF7 cells). To distinguish between the two cell populations, the Ag- cells are often engineered to express a fluorescent protein like GFP.
-
-
Co-Culture Seeding:
-
Ag+ and Ag- cells are seeded together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Monocultures of each cell line serve as controls.
-
-
ADC Treatment:
-
Cells are treated with a concentration of the ADC that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture. A range of concentrations should be tested.
-
-
Incubation:
-
The co-culture is incubated for a period sufficient to allow for ADC internalization, payload release, and induction of apoptosis (typically 72-96 hours).
-
-
Data Acquisition and Analysis:
-
The viability of the Ag- (e.g., GFP-positive) and Ag+ cell populations is quantified using methods such as flow cytometry or high-content imaging.
-
A significant decrease in the viability of the Ag- cells in the co-culture compared to the monoculture control is indicative of a bystander effect. The percentage of bystander cell killing can be calculated.
-
In Vivo Admixed Tumor Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
Methodology:
-
Model Establishment:
-
A mixture of Ag+ and Ag- tumor cells is co-implanted subcutaneously into immunodeficient mice. The Ag- cells may be engineered to express a reporter gene, such as luciferase, for non-invasive in vivo imaging.
-
-
ADC Administration:
-
Once the tumors reach a predetermined size, mice are treated with the ADC, a vehicle control, and potentially an isotype control ADC.
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured regularly using calipers. If a reporter gene is used, the viability of the Ag- cell population can be monitored using in vivo imaging systems (e.g., IVIS).
-
-
Endpoint Analysis:
-
At the end of the study, tumors can be excised for immunohistochemical (IHC) analysis to visualize and quantify the populations of Ag+ and Ag- cells.
-
A significant reduction in the growth of the Ag- cell population in the admixed tumors treated with the specific ADC compared to controls demonstrates an in vivo bystander effect.
-
Visualizing the Mechanisms and Workflows
Signaling and Experimental Pathways
Caption: Mechanism of the bystander effect with a Phe-Lys linker.
Caption: Workflow for the in vitro co-culture bystander assay.
Caption: Logical relationship of key factors for a potent bystander effect.
References
A Comparative Analysis of ADC Homogeneity with Different Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of an antibody-drug conjugate (ADC) is a critical quality attribute that significantly influences its therapeutic index, encompassing efficacy, safety, and pharmacokinetic profile. The choice of linker technology and conjugation strategy plays a pivotal role in determining the drug-to-antibody ratio (DAR) and the overall homogeneity of the ADC population. This guide provides a comprehensive comparison of different linker technologies, supported by experimental data, to inform the rational design and development of next-generation ADCs.
Impact of Linker Technology on ADC Homogeneity
The method of attaching the cytotoxic payload to the monoclonal antibody (mAb) dictates the heterogeneity of the resulting ADC. Traditional conjugation methods, which utilize native lysine (B10760008) and cysteine residues, result in a stochastic distribution of drug molecules, leading to a heterogeneous mixture of ADCs with varying DARs. In contrast, site-specific conjugation technologies enable precise control over the location and number of conjugated drugs, yielding a more homogeneous product.
Traditional vs. Site-Specific Conjugation
Traditional conjugation to lysine residues, of which there are numerous on a typical mAb, can lead to a wide range of DAR species, from 0 to over 8.[1] Cysteine conjugation, which targets the interchain disulfide bonds, offers a more controlled approach but still produces a heterogeneous mixture, typically with DARs of 0, 2, 4, 6, and 8.[2] This heterogeneity can lead to inconsistent pharmacological activity and a narrower therapeutic window.[1]
Site-specific conjugation technologies have emerged to address the limitations of traditional methods. These approaches involve engineering the antibody to introduce specific conjugation sites, such as unnatural amino acids or engineered cysteine residues (e.g., THIOMABs), or employing enzymatic ligation.[1][3] The result is a highly controlled conjugation process that produces a homogeneous ADC with a defined DAR, leading to improved pharmacokinetics, a better safety profile, and enhanced efficacy.[1][4]
Cleavable vs. Non-Cleavable Linkers
The choice between a cleavable and a non-cleavable linker also influences the stability and, consequently, the in vivo homogeneity of the ADC.
Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell, such as the presence of certain enzymes (e.g., cathepsins) or an acidic pH.[5] While this allows for targeted drug release, premature cleavage in circulation can lead to off-target toxicity and a decrease in the average DAR over time.[6]
Non-cleavable linkers are more stable in circulation as they rely on the complete degradation of the antibody in the lysosome to release the payload.[7][8] This enhanced stability can lead to a more predictable pharmacokinetic profile and reduced off-target toxicity.[9] However, the released payload remains attached to the linker and an amino acid residue, which may affect its cell permeability and bystander killing effect.[7]
Data Presentation: Quantitative Comparison of ADC Homogeneity
The following tables summarize quantitative data from various studies to facilitate a direct comparison of ADC homogeneity achieved with different linker technologies.
| Conjugation Technology | Linker Type | Average DAR | DAR Distribution | Key Findings | Reference(s) |
| Traditional Lysine Conjugation | Non-cleavable (SMCC) | ~3.5 | 0-8 | Highly heterogeneous mixture. | [3][10] |
| Traditional Cysteine Conjugation | Cleavable (vc-MMAE) | ~3.7 | 0, 2, 4, 6, 8 | Heterogeneous mixture with a defined set of DAR species. | [4] |
| Site-Specific (Engineered Cysteine) | Non-cleavable | 2.0 | Predominantly DAR 2 | Homogeneous incorporation of two drug molecules per antibody. | [3] |
| Site-Specific (AJICAP™ Technology) | Not specified | 10.0 | Promising homogeneity | Enables production of high-DAR ADCs with good physicochemical properties. | [6] |
| Site-Specific (GlyCLICK) | Not Specified | 2.0 | Homogeneous DAR 2 | Enzymatic remodeling and click chemistry for controlled conjugation. | [11] |
| Linker Technology | ADC Example | Plasma Stability (DAR retention over time) | Key Findings | Reference(s) |
| Cleavable (GGFG-based) | T-DXd | DAR decreased by ~50% within 7 days in a rat PK study. | Suggests potential for premature drug release. | [6] |
| Novel Cleavable (Exolinker) | Trastuzumab-exo-EVC-exatecan | Demonstrated greater DAR retention compared to T-DXd over 7 days in a rat PK study. | Enhanced linker stability, potentially leading to a better safety profile. | [6] |
| Non-cleavable (SMCC) | Kadcyla (T-DM1) | Generally considered to have high plasma stability. | Increased stability can improve the therapeutic index. | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC homogeneity. The following are outlines of key experimental protocols.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis
HIC-HPLC is a widely used method for determining the DAR distribution of ADCs, particularly for cysteine-conjugated products. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
Principle: The ADC sample is loaded onto a hydrophobic column in a high-salt mobile phase, which promotes the interaction between the hydrophobic regions of the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the different DAR species, with higher DAR species eluting later due to their increased hydrophobicity.
Generic Protocol:
-
System Preparation: Equilibrate an Agilent 1260 HPLC system (or equivalent) with a Tosoh TSKgel Butyl-NPR column at 30°C.
-
Mobile Phases:
-
Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄ (pH 6.0).
-
Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄ (pH 6.0) with 25% (v/v) isopropanol.
-
-
Gradient Elution:
-
Inject the ADC sample (typically 10-20 µL at 1 mg/mL).
-
Run a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).
-
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to each DAR species. The percentage of each species is used to calculate the average DAR.
Native Mass Spectrometry (MS) for Homogeneity Analysis
Native MS is a powerful technique for characterizing the homogeneity of ADCs at the intact protein level. It provides accurate mass measurements of the different DAR species, allowing for unambiguous identification and quantification.
Principle: The ADC sample is introduced into the mass spectrometer under non-denaturing conditions, preserving the native structure of the antibody. The mass-to-charge ratio (m/z) of each species is measured, and the resulting spectrum is deconvoluted to determine the mass of each component.
Generic Protocol:
-
Sample Preparation: Buffer exchange the ADC sample into a volatile, non-denaturing buffer such as 150 mM ammonium (B1175870) acetate (B1210297) (pH 7.0).
-
LC-MS System: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) coupled with an appropriate liquid chromatography system for online buffer exchange and sample introduction (e.g., size-exclusion chromatography).
-
MS Analysis:
-
Acquire data in positive ion mode over a mass range that encompasses the expected m/z values of the ADC species.
-
Use optimized instrument settings to maintain the native conformation of the ADC.
-
-
Data Processing:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify and quantify the peaks corresponding to the unconjugated antibody and the different DAR species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Visualization of Key Concepts
Diagrams created using Graphviz (DOT language) illustrate key pathways and workflows in ADC development and analysis.
Caption: Comparison of traditional and site-specific ADC conjugation strategies.
Caption: Experimental workflow for HIC-HPLC analysis of ADC homogeneity.
Caption: Payload release mechanisms for cleavable and non-cleavable linkers.
References
- 1. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Cbz-Phe-(Alloc)Lys-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of the chemical compound Cbz-Phe-(Alloc)Lys-PAB-PNP, an important tool in the design of antibody-drug conjugates (ADCs). In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is mandatory, treating it as a hazardous substance. All procedures must be conducted in strict accordance with local, state, and federal regulations.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The chemical structure contains components such as a p-nitrophenyl (PNP) group, which is known to be toxic, and carbamate (B1207046) structures, which can have varying levels of toxicity.
Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or equivalent | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect eyes from splashes or fine dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Work in a certified chemical fume hood | To avoid inhalation of any dust or aerosols. |
Spill Management and Emergency Procedures
In the event of a spill, prompt and safe containment is critical to prevent environmental contamination and personnel exposure.
Spill Containment and Clean-up:
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill. Avoid using combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed, and compatible hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Proper Disposal Procedures
Disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Waste Collection and Disposal:
-
Waste Collection: Collect all waste material, including any contaminated PPE, absorbent materials, and weighing papers, in a dedicated hazardous waste container. The container must be compatible with the chemical, properly sealed, and clearly labeled.
-
Labeling: The waste container label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Hazardous Chemical Waste").
-
Institutional Protocol: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management personnel to arrange for proper disposal. Provide them with all available information on the compound.
Chemical Reactivity and Component Hazards
The structure of this compound contains several functional groups that inform its potential hazards and disposal considerations.
| Component/Functional Group | Known Properties and Hazards |
| p-Nitrophenyl (PNP) | p-Nitrophenol is toxic and poses significant health and environmental risks[1][2]. It should be treated as hazardous waste and disposed of according to official regulations[1]. |
| Carbamate | Carbamate compounds exhibit a range of toxicities, and their inhibition of acetylcholinesterase is a key toxicological concern[3][4]. Due to this potential toxicity, they should be handled with care and disposed of as hazardous waste. |
| Alloc (Allyloxycarbonyl) | The Alloc group is generally stable to acids and bases but can be cleaved using palladium catalysts[5][6]. This reactivity should be considered if chemical treatment prior to disposal is contemplated, though this should only be done by trained personnel following a validated protocol. |
| PAB (p-aminobenzyl) | The p-aminobenzyl (PAB) group is a self-immolative spacer commonly used in ADCs[7][8][9][10]. Its stability and degradation products should be considered in a full hazard assessment. |
Disposal Workflow
The following diagram outlines the recommended workflow for the safe disposal of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. symeres.com [symeres.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling Cbz-Phe-(Alloc)Lys-PAB-PNP
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Cbz-Phe-(Alloc)Lys-PAB-PNP (CAS No: 159857-90-6), a cleavable linker utilized in the design of antibody-drug conjugates (ADCs).[1] Adherence to these guidelines is essential to ensure personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
Due to the presence of a p-nitrophenyl (PNP) group, which is classified as an acutely toxic or "P-listed" chemical, stringent safety precautions are required. All disposable materials that come into contact with this compound must be treated as hazardous waste.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect for integrity before each use and replace if contaminated. | To prevent skin contact with the chemical. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and potential splashes. |
| Skin and Body | A buttoned lab coat must be worn at all times. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A dust mask (e.g., N95) is recommended for handling the solid to prevent inhalation. | Although not classified as a respiratory hazard, the fine powder nature of many peptides warrants protection against inhalation.[2] The use of a fume hood is a standard precaution for handling potentially hazardous chemicals. |
Operational Plan: Step-by-Step Handling Procedure
This workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.
Disposal Plan: Managing P-Listed Hazardous Waste
The p-nitrophenyl (PNP) moiety in this compound necessitates that all waste generated be treated as acutely toxic "P-listed" hazardous waste.
Key Disposal Requirements:
-
Empty Containers: The original container of this compound, even when empty, must be disposed of as hazardous waste. Do not rinse and reuse.[3]
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, including gloves, weighing boats, pipette tips, and paper towels, must be collected as hazardous waste.[3][4]
-
Non-Disposable Materials: Any non-disposable labware (e.g., glassware) must be decontaminated by triple-rinsing with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3][4]
-
Waste Collection:
-
Collect all P-listed waste in a designated, sealed, and clearly labeled hazardous waste container.
-
The container for collecting P-listed chemical waste must not exceed one quart in volume.[3]
-
The label must include the words "Hazardous Waste," the full chemical name (this compound), and identify the hazard as "Acutely Toxic."
-
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate all P-listed waste from other laboratory waste streams.
-
Collect in Designated Container: Place all contaminated disposables and collected rinsate into a labeled, one-quart hazardous waste container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures on the collection and disposal of P-listed hazardous waste.[5] Follow all local and federal regulations for hazardous waste disposal.
By adhering to these safety protocols, researchers can minimize risks and ensure the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
